Product packaging for Arachidonoyl LPA(Cat. No.:CAS No. 799268-65-8)

Arachidonoyl LPA

Cat. No.: B2518177
CAS No.: 799268-65-8
M. Wt: 475.563
InChI Key: MQNJYFKSBIEJTA-PWZWHAFSSA-N
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Description

Definition and Significance as a Bioactive Lipid Signaling Molecule

Arachidonoyl LPA is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single arachidonoyl acyl chain. nih.gov This structure allows it to act as an extracellular signaling molecule, initiating a cascade of intracellular events by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. echelon-inc.comechelon-inc.com Its significance lies in its ability to influence fundamental cellular behaviors, including proliferation, migration, survival, and differentiation. echelon-inc.commobitec.comechelon-inc.com

The signaling actions of this compound are implicated in a multitude of physiological and pathophysiological processes. These include, but are not limited to, wound healing, angiogenesis (the formation of new blood vessels), platelet aggregation, smooth muscle contraction, and immune responses. echelon-inc.comechelon-inc.commobitec.comechelon-inc.com Furthermore, aberrant this compound signaling has been linked to the progression of various diseases, including cancer, where it can promote tumor cell survival, migration, and invasion. echelon-inc.commobitec.comechelon-inc.com It has also been associated with fibrotic diseases and neurodegenerative disorders. nih.govmedsci.orgfrontiersin.org

Overview of Lysophosphatidic Acid (LPA) Family Diversity

This compound belongs to a larger family of lysophosphatidic acids, which are not a single entity but rather a class of molecules that vary in the length and saturation of their fatty acid chain. nih.gov This structural diversity is a key determinant of their biological activity and receptor specificity. nih.gov The LPA family includes species with saturated and unsaturated acyl chains of varying lengths. nih.gov

The generation of different LPA species is a complex process involving multiple enzymatic pathways. oup.comscripps.edu A primary route involves the action of the enzyme autotaxin (ATX), which converts lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), into LPA in extracellular fluids. nih.govmedsci.org Intracellularly, LPA can be synthesized through the acylation of glycerol-3-phosphate or the phosphorylation of monoacylglycerol. nih.govscripps.edu

The diverse members of the LPA family interact with at least six distinct G protein-coupled receptors, designated LPA₁ through LPA₆. oup.comacs.orgcapes.gov.br These receptors are expressed in various tissues and can couple to different G proteins, leading to a wide range of cellular responses. mdpi.comexplorationpub.comscripps.edu The specific combination of the LPA species and the receptor subtype it binds to dictates the ultimate physiological or pathological outcome. nih.gov

Receptor FamilyMembersPrimary Signaling Pathways
Edg Family LPA₁, LPA₂, LPA₃Gαi/o, Gαq/11, Gα12/13 acs.orgmdpi.comscripps.edu
Non-Edg Family LPA₄, LPA₅, LPA₆Gαs, Gαq, Gα12/13 explorationpub.comnih.gov

Importance of the Arachidonoyl Acyl Chain in LPA Bioactivity

The presence of the arachidonoyl acyl chain, a 20-carbon polyunsaturated fatty acid with four double bonds (20:4), confers unique properties to this compound. biosynth.com This specific acyl chain can influence the molecule's affinity and efficacy for different LPA receptors, thereby shaping its biological activity.

Research has indicated that different LPA species can elicit distinct cellular responses. For instance, studies have shown that serum levels of arachidonoyl (20:4)-LPA are significantly elevated in certain pathological conditions, such as systemic sclerosis, suggesting a specific role for this particular LPA species in the disease process. nih.govmedsci.orgcapes.gov.br

Furthermore, the arachidonoyl moiety of this compound is a precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. The metabolic relationship between this compound and other signaling lipids, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), adds another layer of complexity to its biological functions. nih.govfrontiersin.org 2-AG can be phosphorylated to form 2-arachidonoyl-LPA, indicating a potential for interplay and cross-talk between these two important signaling systems. nih.govfrontiersin.orguniversiteitleiden.nl This metabolic link highlights the central role of the arachidonic acid backbone in a broader network of lipid-mediated signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H42NO7P B2518177 Arachidonoyl LPA CAS No. 799268-65-8

Properties

IUPAC Name

azanium;[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYFKSBIEJTA-PWZWHAFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of Arachidonoyl Lysophosphatidic Acid

De Novo Synthesis Pathways

The de novo synthesis of arachidonoyl LPA involves the direct enzymatic modification of precursor molecules within the cell. Two primary pathways have been identified: the phosphorylation of 2-arachidonoylglycerol (B1664049) (2-AG) and the deacylation of phosphatidic acid.

Monoacylglycerol Kinase-Mediated Phosphorylation of 2-Arachidonoylglycerol (2-AG)

One significant route for the formation of 2-arachidonoyl-LPA (2A-LPA) is through the phosphorylation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov This reaction is catalyzed by acylglycerol kinases (AGKs), which transfer a phosphate (B84403) group to 2-AG, converting it into 2A-LPA. nih.govmdpi.com This pathway is notable as it represents a direct link between the endocannabinoid and lysophospholipid signaling systems. The phosphorylation of 2-AG not only generates the signaling molecule 2A-LPA but also simultaneously reduces the levels of 2-AG, thereby attenuating its effects on cannabinoid receptors. nih.gov Conversely, 2A-LPA can be dephosphorylated back to 2-AG by lipid phosphatases, indicating a reversible and dynamic relationship between these two bioactive lipids. nih.govmdpi.com

Phospholipase A-Type Enzyme-Catalyzed Deacylation of Phosphatidic Acid

Another major pathway for LPA synthesis involves the deacylation of phosphatidic acid (PA) by phospholipase A (PLA)-type enzymes. nih.govoup.com Specifically, phospholipase A1 (PLA1) and phospholipase A2 (PLA2) can hydrolyze the ester bond at the sn-1 and sn-2 positions of PA, respectively, to produce LPA. mdpi.com The action of PLA1 on PA yields sn-2 LPA species, while PLA2 action produces sn-1 LPA species. mdpi.com Several PLA isozymes may be involved in this process. nih.gov For instance, a PA-selective PLA1α (also known as LIPH) has been identified and is crucial for hair growth through the production of 2-acyl-LPA. nih.govoup.com This pathway highlights the role of phospholipases in generating specific LPA species from existing phospholipid pools.

Autotaxin-Dependent Production of this compound Species

A primary route for the extracellular production of LPA, including arachidonoyl-containing species, is mediated by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). oup.comersnet.org ATX is a secreted lysophospholipase D that hydrolyzes lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), to generate LPA. mdpi.comersnet.org While LPC is a major substrate, ATX can act on various lysophospholipids to produce a corresponding diversity of LPA species, depending on the fatty acid composition of the precursor. oup.comersnet.org Elevated levels of ATX and LPA have been implicated in various pathological conditions, including fibrosis and cancer. ersnet.orgnih.gov In some contexts, an amplification loop has been described where LPA can induce the expression of interleukin-6 (IL-6), which in turn increases ATX expression, leading to further LPA production. nih.gov

Precursors and Substrates for this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability of specific precursor molecules and the enzymes that act upon them.

Membrane Phospholipid Precursors

Cellular membranes are the primary reservoir of precursors for this compound. frontiersin.org Phospholipids (B1166683) within the membrane, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidic acid (PA), can all serve as initial substrates. frontiersin.orgnih.gov For instance, in the autotaxin pathway, membrane phospholipids are first acted upon by a phospholipase A1 or A2 to remove a fatty acid, resulting in the formation of lysophospholipids like LPC, which are then converted to LPA by ATX. ersnet.org In the de novo pathway, PA, itself synthesized from membrane-derived precursors, is directly converted to LPA. mdpi.com The specific fatty acid composition of these membrane phospholipids, particularly the presence of arachidonic acid at the sn-1 or sn-2 position, determines the potential for generating this compound. nih.gov

Role of Acyltransferases in this compound Production

Acyltransferases play a crucial role in the initial steps of LPA synthesis and in the remodeling of phospholipids that serve as LPA precursors. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the first step in the de novo synthesis of glycerolipids by transferring an acyl group from an acyl-CoA to glycerol-3-phosphate (G3P), producing LPA. mdpi.commdpi.com Specifically, GPATs typically transfer the acyl group to the sn-1 position, leading to the formation of sn-1 LPAs. mdpi.comoup.com

Following this, lysophosphatidic acid acyltransferases (LPAATs), also known as acyl-glycerophosphate acyltransferases (AGPATs), catalyze the addition of a second fatty acid to LPA to form phosphatidic acid (PA). nih.govresearchgate.net This PA can then be a substrate for phospholipase A enzymes to generate LPA, creating a cycle of synthesis and degradation. mdpi.comnih.gov The substrate specificity of these acyltransferases for different acyl-CoAs, including arachidonoyl-CoA, is a key determinant in the production of arachidonoyl-containing phospholipids and, consequently, this compound. pnas.org

Metabolic Pathways and Degradation of Arachidonoyl Lysophosphatidic Acid

Enzymatic Dephosphorylation to 2-Arachidonoylglycerol (B1664049) by Lipid Phosphatases

A significant metabolic route for 2-arachidonoyl-LPA is its conversion to the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govmdpi.comfrontiersin.org This reaction involves the removal of the phosphate (B84403) group from the glycerol (B35011) backbone, a process catalyzed by specific lipid phosphatases. mdpi.comlife-science-alliance.org The enzymatic dephosphorylation of 2-arachidonoyl LPA represents a key metabolic intersection, linking the LPA signaling pathway with the endocannabinoid system. mdpi.comlife-science-alliance.org

Research has identified that this conversion occurs rapidly in biological tissues such as the rat brain. nih.govmdpi.com Studies have pointed to the involvement of lipid phosphate phosphatases (LPPs) in this process. life-science-alliance.orgresearchgate.net More recently, the cytosolic enzyme PHOSPHO1, known for its role in dephosphorylating phosphocholine (B91661) and phosphoethanolamine, has been shown to be capable of converting 2-arachidonoyl-LPA into 2-AG. mdpi.com This transformation is not merely a degradative step but also a synthetic pathway for 2-AG, a crucial signaling molecule in its own right that activates cannabinoid receptors. nih.gov The interconversion is bidirectional, as 2-AG can be phosphorylated by acylglycerol kinases to generate 2-arachidonoyl-LPA, creating a dynamic cycle that can modulate signaling through both LPA and cannabinoid receptors. nih.govfrontiersin.orgfrontiersin.org

Hydrolysis by Lipid Phosphate Phosphatases (LPPs)

The primary pathway for the degradation and signal termination of extracellular LPA, including the arachidonoyl species, is through dephosphorylation by a family of enzymes known as lipid phosphate phosphatases (LPPs). researchgate.netdiva-portal.org These enzymes are integral membrane proteins that catalyze the hydrolysis of the phosphate ester bond in various lipid phosphates, converting LPA into monoacylglycerol (MAG). researchgate.netdiva-portal.orgmdpi.com This action effectively terminates LPA receptor signaling at the cell surface. researchgate.net

There are three main isoforms in this family: LPP1, LPP2, and LPP3. diva-portal.org

LPP1 (also known as PPAP2A) is considered a major regulator of extracellular LPA levels. mdpi.com Studies in mice have shown that the genetic deletion of LPP1 results in elevated plasma LPA levels and a four-fold reduction in the degradation rate of injected LPA. diva-portal.orgmdpi.com

LPP2 (PPAP2C) is also capable of degrading LPA, although its specific physiological roles are less defined. It may be involved in regulating cell cycle progression. diva-portal.org

LPP3 (PPAP2B) is crucial for embryonic development, particularly for vascular formation. diva-portal.org It contributes to the turnover of plasma LPA and plays a key role in specific tissues, such as the heart and liver. nih.gov LPP3 has also been shown to dephosphorylate FTY720-P, a phosphorylated sphingosine (B13886) analog drug. nih.gov

These ecto-enzymes are strategically located on the plasma membrane to intercept and degrade extracellular LPA, thereby controlling its access to G protein-coupled receptors. nih.govcapes.gov.br The activity of LPPs is a critical factor in determining the half-life and signaling radius of extracellular LPA. diva-portal.org

Table 1: Overview of Lipid Phosphate Phosphatase (LPP) Isoforms

EnzymeAliasPrimary Function in LPA MetabolismKey Research Findings
LPP1PPAP2AMajor ecto-phosphatase for extracellular LPA degradation. mdpi.comLPP1-null mice exhibit increased circulating LPA levels and a significantly extended half-life of injected LPA. diva-portal.orgmdpi.com
LPP2PPAP2CContributes to LPA degradation; may regulate cell cycle. diva-portal.orgLPP2-deficient mice are viable with no obvious phenotype reported regarding LPA levels. diva-portal.org
LPP3PPAP2BCrucial for embryonic development and tissue-specific LPA turnover. diva-portal.orgnih.govLPP3 knockout is embryonically lethal; plays a role in regulating LPA in specific organs like the heart and liver. diva-portal.orgnih.gov

Hydrolysis by Lysophospholipases

In addition to dephosphorylation, arachidonoyl LPA can be metabolized through hydrolysis by lysophospholipases (LPLs). researchgate.net This alternative degradative pathway involves the deacylation of LPA, where the arachidonoyl fatty acid chain is cleaved from the glycerol backbone. researchgate.net The resulting products are glycerol-3-phosphate (GP) and a free arachidonic acid molecule. researchgate.net

This pathway represents a different catabolic fate for LPA compared to the LPP-mediated route. researchgate.net While LPPs generate monoacylglycerol, LPLs produce glycerophosphate. researchgate.net The released arachidonic acid can then serve as a substrate for the synthesis of eicosanoids, a diverse class of signaling molecules that includes prostaglandins (B1171923) and leukotrienes. The activity of lysophospholipases thus not only degrades this compound but also provides precursors for other important signaling pathways.

Dynamic Regulation and Turnover of this compound in Biological Milieus

The concentration of this compound in any biological system is under tight dynamic control, reflecting a sensitive balance between its synthesis and degradation. The turnover of LPA in circulation is remarkably rapid, a characteristic that allows for precise spatial and temporal control of its signaling activities. frontiersin.org

The primary regulators of this turnover are the synthetic enzymes, such as autotaxin (ATX) which produces LPA from lysophosphatidylcholine (B164491), and the degradative enzymes, predominantly the LPPs. diva-portal.orgresearchgate.net The ecto-activity of LPPs at the cell surface creates a barrier that hydrolyzes extracellular LPA, thereby limiting its diffusion and receptor activation. nih.govcapes.gov.br This is evidenced by the fact that inhibition of LPPs with agents like sodium vanadate (B1173111) leads to an accumulation of extracellular LPA. capes.gov.br

Furthermore, the metabolic relationship between this compound and 2-AG establishes a critical regulatory node. nih.gov The phosphorylation of 2-AG by monoacylglycerol kinase to form 2-arachidonoyl-LPA and the reverse dephosphorylation by lipid phosphatases constitute a dynamic cycle. nih.govfrontiersin.orgfrontiersin.org This interconversion allows cells to rapidly shift the balance between two potent lipid mediators, potentially switching signals from LPA receptors to cannabinoid receptors, which can have profound effects on cellular processes like neurotransmission and inflammation. nih.govmdpi.com This intricate network of synthesis, degradation, and interconversion ensures that the signaling actions of this compound are precisely regulated in response to physiological demands.

Arachidonoyl Lysophosphatidic Acid Receptors: Characterization and Specificity

Lysophosphatidic Acid Receptor Subtypes (LPA1-LPA6) as Agonist Targets

The biological actions of LPA are mediated through at least six recognized G protein-coupled receptors (GPCRs), designated LPA₁ to LPA₆. scripps.edunih.gov These receptors are encoded by the LPAR1-6 genes in humans. scripps.edu They are all rhodopsin-like 7-transmembrane (7-TM) proteins that couple to one or more of the four main families of heterotrimeric G-proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to trigger various downstream signaling pathways. scripps.edunih.gov

The LPA receptors are broadly classified into two subfamilies based on sequence homology:

The EDG (Endothelial Differentiation Gene) family , which includes LPA₁, LPA₂, and LPA₃. nih.govmdpi.com

The non-EDG, purinergic P2Y-like family , which includes LPA₄, LPA₅, and LPA₆. mdpi.comresearchgate.net

The activation of these receptor subtypes by various LPA species, including arachidonoyl LPA, initiates a wide range of cellular responses. researchgate.netnih.gov

Identification of GPR35 as a Receptor for 2-Arachidonoyl LPA

Beyond the classical LPA₁₋₆ receptors, the orphan GPCR, GPR35, has been identified as a receptor for specific LPA species. biomolther.org Research has specifically suggested that 2-arachidonoyl LPA is an endogenous ligand for GPR35. biomolther.orgresearchgate.netnih.gov This identification was made during screening studies where various LPA analogs were tested for their ability to activate GPR35. nih.govfrontiersin.org

In studies using HEK293 cells engineered to express GPR35, 2-arachidonoyl LPA, among other 2-acyl LPAs, was shown to be an effective agonist. nih.govfrontiersin.orgresearchgate.net The activation of GPR35 by these ligands was demonstrated through several in vitro assays, including:

Mobilization of intracellular calcium ([Ca²⁺]i). nih.govfrontiersin.org

Phosphorylation of extracellular signal-regulated kinase (ERK1/2). nih.gov

Activation of RhoA.

Internalization of the GPR35 receptor molecule. biorxiv.org

These findings strongly support the characterization of GPR35 as a receptor for 2-arachidonoyl LPA. biomolther.orgresearchgate.net

Differential Activation and Ligand Specificity of LPA Receptors by this compound Species

The various chemical forms of LPA, differing in their fatty acid chain, can differentially activate the LPA receptor subtypes. nih.gov This is also true for the isomers of this compound (20:4 LPA).

Studies have indicated that 20:4 LPA generally exhibits broad specificity for the different LPA receptors. nih.gov Both 1-arachidonoyl LPA and its 18:0 counterpart show high affinity for LPA₁ and LPA₂. nih.gov Research measuring the dissociation constant (Kᴅ) for 1-arachidonoyl (20:4) LPA with the LPA₁ receptor found it to be in the low nanomolar range (Kᴅ = 2.59 nM ± 0.481), which was comparable to other LPA forms like 18:1 and 16:0 LPA, suggesting a lack of strong specificity for LPA₁ based on the acyl chain. nsf.gov This is consistent with the idea that LPA₁ has a binding pocket that can accommodate acyl chains of varying lengths and saturation levels. proteopedia.org

Despite the broad specificity, there is clear evidence of preferential binding and differential activation among the LPA receptor subtypes.

LPA₂: 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA, a form of 1-arachidonoyl LPA, is a potent agonist for the LPA₂ (EDG4) receptor, with a reported EC₅₀ value of approximately 10 nM. caymanchem.com

LPA₃: In contrast, 2-arachidonoyl (20:4) LPA has been shown to be a less potent ligand for LPA₃ (EDG7) compared to other unsaturated LPAs like 2-oleoyl (18:1) or 2-linoleoyl (18:2) LPA. capes.gov.brnih.gov

LPA₆: The non-EDG receptor LPA₆ reportedly has a higher affinity for 20:4 LPA compared to saturated species like 18:0 LPA. nih.govresearchgate.net

GPR35: As mentioned, GPR35 shows a preference for 2-acyl LPAs, including 2-arachidonoyl LPA. nih.govresearchgate.net

This differential activation suggests that the specific isomeric form of this compound can determine which receptor-mediated signaling pathways are activated. nih.gov

Structural Features of LPA Receptors Relevant to this compound Binding

The structural characteristics of the LPA receptors, particularly their ligand-binding pockets, provide the basis for their interaction with and specificity for different LPA species, including this compound. All LPA receptors are characterized by a seven-transmembrane α-helical bundle typical of Class A GPCRs. proteopedia.orgnih.gov

The crystal structures of LPA₁ and LPA₆ have revealed key differences in ligand recognition between the EDG and non-EDG receptor families. nih.govresearchgate.net

LPA₁ Receptor: The LPA₁ receptor possesses a more spherical, "baggy" binding pocket compared to other lipid receptors like the S1P₁ receptor. proteopedia.orgnih.gov This larger pocket allows it to recognize a wider variety of chemical species, including ligands with acyl chains of varying lengths and saturation. proteopedia.org This structural feature explains its broad specificity and its ability to be promiscuously activated by phosphorylated endocannabinoids like 2-arachidonyl phosphatidic acid (2-ALPA), which is structurally similar to LPA. nih.govnih.gov Key amino acid residues, such as a tryptophan at position 5.43 (W210) and another at 6.48 (W271), are thought to expand the binding pocket to accommodate such ligands. nih.gov Ligands are believed to access the LPA₁ binding pocket from the extracellular space. nih.govnih.gov

LPA₃ Receptor: While not yet crystallized, the LPA₃ receptor shares about 53% similarity with LPA₁. mdpi.com However, structural modeling suggests it has distinct binding sites and conserves typical Class A GPCR motifs like CWxP and NPxxY that are crucial for ligand recognition and activation. mdpi.combiorxiv.org

LPA₆ Receptor: In contrast to LPA₁, the ligand-binding pocket of LPA₆ is laterally open toward the cell membrane, creating a cleft within the transmembrane region. researchgate.netu-tokyo.ac.jpnih.gov This suggests a "lateral access model" where the lipophilic acyl chain of LPA enters the receptor directly from the lipid bilayer. plos.orgdoaj.org The phosphate (B84403) head group of LPA is recognized by conserved, positively charged residues within a central cavity, which induces a conformational change that activates the receptor. researchgate.netpnas.org This distinct binding mode helps explain the different ligand preferences between the EDG (LPA₁) and non-EDG (LPA₆) receptor families. pnas.org

Data Tables

Table 1: this compound Receptor Subtypes and G-Protein Coupling

Receptor Family G-Protein Coupling
LPA₁ EDG Gαi/o, Gαq/11, Gα12/13
LPA₂ EDG Gαi/o, Gαq/11, Gα12/13
LPA₃ EDG Gαi/o, Gαq/11, Gα12/13
LPA₄ non-EDG Gαi/o, Gαq/11, Gα12/13, Gαs
LPA₅ non-EDG Gαi/o, Gαq/11, Gα12/13
LPA₆ non-EDG Gα12/13, Gαs
GPR35 N/A Gαi/o

Source: Data compiled from multiple sources. scripps.edunih.govmdpi.comnih.govmdpi.com

Table 2: Binding Affinities of this compound Species for Specific Receptors
Compound Receptor Assay Type Affinity/Potency
1-Arachidonoyl (20:4) LPA LPA₁ Free-Solution Assay (FSA-CIR) Kᴅ = 2.59 ± 0.481 nM
1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA LPA₂ (EDG4) Calcium Mobilization EC₅₀ ≈ 10 nM
2-Arachidonoyl (20:4) LPA LPA₃ (EDG7) Calcium Mobilization Lower potency compared to 18:1 and 18:2 LPA
2-Arachidonoyl (20:4) LPA LPA₆ Binding Affinity Higher affinity compared to 18:0 LPA
2-Arachidonoyl LPA GPR35 Calcium Mobilization Demonstrated Agonist

Source: Data compiled from multiple sources. nih.govnih.govnsf.govcaymanchem.comnih.gov

Intracellular Signaling Cascades Mediated by Arachidonoyl Lysophosphatidic Acid

G Protein Coupling and Activation

The diverse biological effects of Arachidonoyl LPA are rooted in its ability to activate multiple LPA receptors, which in turn couple to one or more of the four main families of Gα subunits: Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.gov The specific G protein activated depends on the receptor subtype expressed in a given cell type, leading to distinct downstream signaling pathways. mdpi.com Molecular dynamics studies have shown that strong agonists of the LPA1 receptor, such as 18:1 and 20:4 LPA, effectively drive the receptor's conformational change to an active state. nih.gov

Gαi/o Pathways

LPA receptors, including those activated by this compound, frequently couple to the Gαi/o family of G proteins. nih.gov Activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Furthermore, the βγ subunits released from the activated Gαi/o can trigger other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK cascade, which is primarily involved in mitogenic signaling. nih.govmdpi.com In human bronchial epithelial cells, LPA-induced secretion of interleukin-8 (IL-8) is mediated through LPAR1-3 coupled to Gαi. nih.gov While many LPA species can activate these pathways, the chemotactic ligand archidonoyl LPA has been shown to potently induce cellular migration, a process often linked to Gαi/o signaling. nih.gov

Gαq/11 Pathways

The Gαq/11 family of G proteins is a key transducer of signals for several LPA receptors, including LPA1, LPA2, LPA3, LPA4, and LPA5. nih.govnih.gov Upon activation by an LPA receptor bound to this compound, Gαq/11 stimulates its primary effector, Phospholipase C (PLC). mdpi.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Research has demonstrated that 2-arachidonoyl LPA effectively interacts with LPA receptors in neuroblastoma x glioma hybrid cells to provoke an increase in intracellular free Ca2+ concentrations, a direct consequence of IP3-mediated release from intracellular stores. nih.gov This confirms the engagement of the Gαq/11-PLC pathway by this specific LPA species.

Gα12/13 Pathways

This compound is a potent activator of signaling pathways mediated by the Gα12/13 family of G proteins. This coupling is a hallmark of LPA receptor signaling and is central to the regulation of the actin cytoskeleton. ahajournals.orgmolbiolcell.org LPA receptors such as LPA1, LPA2, LPA4, LPA5, and LPA6 are known to engage Gα12/13. nih.govnih.gov The primary downstream effector of Gα12/13 is the small GTPase RhoA. nih.gov Activation of RhoA leads to the stimulation of Rho-associated kinase (ROCK), which in turn mediates cellular responses like stress fiber formation, focal adhesion assembly, and neurite retraction. molbiolcell.orgnih.gov Studies on platelet activation have identified 20:4 acyl-LPA as a particularly potent species in inducing platelet shape change, a process mediated by G12/13 and Rho activation. ahajournals.org Furthermore, LPA4, which responds to 20:4 LPA, has been implicated in elevating blood pressure through Gα12/13-Rho signaling. researchgate.net

Gαs Pathways

While less common for LPA signaling, coupling to the Gαs protein, which stimulates adenylyl cyclase to increase cAMP production, is primarily associated with the LPA4 receptor. nih.govnih.gov LPA4 can couple with Gαs in addition to other G protein families. nih.gov Although it is established that 20:4 LPA can act on LPA4, the specific efficacy of this compound in activating the Gαs pathway has not been extensively detailed. researchgate.net Another receptor, LPAR6, which exhibits a higher affinity for 20:4 LPA compared to other LPA species, has the intrinsic ability to induce cAMP synthesis, suggesting a potential link to Gαs. However, direct investigation did not show a significant impact on intracellular cAMP levels by 20:4 LPA in the studied context. semanticscholar.org

Downstream Effector Molecules and Cascades

The activation of distinct G protein families by this compound initiates a variety of downstream signaling cascades through the regulation of specific effector molecules. These cascades ultimately determine the cellular response to this lipid mediator.

Phospholipase C Activation

A principal downstream event following this compound signaling is the activation of Phospholipase C (PLC). This is predominantly mediated by the coupling of LPA receptors to the Gαq/11 family of G proteins. mdpi.com Upon binding of this compound to a Gαq/11-coupled receptor, the activated Gα subunit stimulates PLC, which then catalyzes the cleavage of PIP2. nih.gov This enzymatic action generates two crucial second messengers:

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC). nih.gov

The elevation of intracellular Ca2+ initiated by 2-arachidonoyl LPA in neuronal cells is a direct indicator of the activation of the PLC pathway. nih.gov This cascade is fundamental for a wide range of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmitter release. core.ac.uk

Data Tables

Table 1: Binding Affinity of Various LPA Species to Human LPA1 Receptor

LPA Species (Acyl Chain)Dissociation Constant (KD) in nM
1-Palmitoyl (16:0)1.69 ± 0.1
1-Oleoyl (18:1)2.08 ± 1.32
1-Linoleoyl (18:2)2.83 ± 1.64
1-Arachidonoyl (20:4)2.59 ± 0.481

Data derived from a free-solution assay quantifying native binding interactions between LPA species and the human LPA1 receptor. nsf.gov

Table 2: G Protein Coupling of LPA Receptors Activated by this compound

LPA ReceptorGαi/oGαq/11Gα12/13Gαs
LPA1
LPA2
LPA3
LPA4
LPA5
LPA6

Summary of established G protein coupling for LPA receptors. This compound can interact with these receptors to initiate downstream signaling. nih.govnih.govmdpi.commdpi.com

Phosphatidylinositol 3-Kinase/Akt Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling nexus that governs cell survival, growth, and proliferation. While direct studies specifically investigating the action of this compound on this pathway are limited, research on the closely related molecule, arachidonic acid, provides significant insights. In various cell types, including prostate cancer cells, arachidonic acid has been shown to rapidly and significantly activate PI3K, with subsequent activation of its downstream effector, Akt, occurring within minutes. nih.gov This activation is crucial for mediating the proliferative effects of arachidonic acid. nih.gov

The activation of the PI3K/Akt pathway by arachidonic acid can be inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) and specific PI3K inhibitors like LY294002, which also block arachidonic acid-induced cell proliferation and the expression of growth-related genes. nih.gov In human myeloid and endothelial cells, arachidonic acid has been demonstrated to stimulate the activity of class Ia PI3K and trigger the phosphorylation of Akt on both Thr-308 and Ser-473 residues. nih.gov This suggests that this compound, by virtue of its structural similarity and metabolic relationship to arachidonic acid, likely engages the PI3K/Akt signaling cascade to regulate fundamental cellular functions.

Table 1: Effect of Arachidonic Acid on PI3K/Akt Pathway Activation

Cell TypeStimulusEffect on PI3K/Akt PathwayDownstream Consequence
Prostate Cancer CellsArachidonic AcidSignificant activation of PI3K within 5 minutes, followed by Akt activation at 30 minutes. nih.govIncreased cell proliferation and expression of growth-related genes. nih.gov
Human Umbilical Vein Endothelial Cells, HL60 Cells, Human NeutrophilsArachidonic AcidStimulation of class Ia PI3K activity and transient phosphorylation of Akt on Thr-308 and Ser-473. nih.govStimulation of the respiratory burst in neutrophils. nih.gov

Mitogen-Activated Protein Kinase/ERK Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. General lysophosphatidic acid (LPA) is a well-established activator of the MAPK/ERK pathway in various cell types, including vascular smooth muscle cells and neuronal cells. nih.gov LPA receptor activation leads to the phosphorylation and activation of ERK1 and ERK2 (p42/p44 MAPK). nih.gov

While specific studies on this compound are not abundant, the broader understanding of LPA signaling strongly suggests its involvement in ERK activation. For instance, in vascular smooth muscle cells, LPA-induced Egr-1 (Early Growth Response-1) protein expression, a key transcriptional regulator, is dependent on the activation of both ERK and c-Jun N-terminal Kinase (JNK), another MAPK family member. nih.gov This activation is mediated through Protein Kinase Cδ. nih.gov In human bronchial epithelial cells, LPA stimulates interleukin-8 (IL-8) secretion through a mechanism involving ERK activation. Given that different LPA species can exhibit distinct signaling properties, the arachidonoyl chain of this compound likely influences the kinetics and magnitude of ERK activation, thereby fine-tuning the cellular response.

Rho GTPase/Rho-Associated Protein Kinase (ROCK) Pathway

The Rho GTPase/Rho-Associated Protein Kinase (ROCK) pathway is a pivotal regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction. Lysophosphatidic acid is a potent activator of this pathway. nih.govnih.gov Upon binding to its cognate receptors, particularly those coupled to Gα12/13 proteins, LPA stimulates the activation of the small GTPase RhoA. nih.gov Activated RhoA, in turn, binds to and activates ROCK. researchgate.net

This activation of the Rho/ROCK pathway by LPA has significant functional consequences. In human neural stem/progenitor cells, LPA-induced activation of Rho/ROCK is essential for inhibiting their expansion and neuronal differentiation, and for inducing neurite retraction in early neurons. nih.gov This effect is mediated at least in part by increased apoptosis and decreased proliferation. nih.gov Furthermore, in ovarian cancer cells, the Rho/ROCK pathway is implicated in LPA-induced expression of proteolytic enzymes like matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which are crucial for cancer cell invasion. nih.gov Although these studies utilized general LPA, the presence of the long, unsaturated arachidonoyl chain in this compound may confer specific properties in modulating the intricate spatiotemporal regulation of RhoA and ROCK activity.

Table 2: Role of LPA-mediated Rho/ROCK Signaling in Different Cell Types

Cell TypeEffect of LPA on Rho/ROCK PathwayFunctional Outcome
Human Neural Stem/Progenitor CellsRapid and sustained activation of RhoA. nih.govInhibition of neurosphere formation, increased apoptosis, decreased proliferation, and neurite retraction. nih.gov
Ovarian Cancer CellsActivation of Rho/ROCK pathway. nih.govInduction of proteolytic enzyme expression (MMP-9, uPA) and increased cell invasion. nih.gov

Intracellular Calcium Mobilization

A hallmark of LPA signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov Studies have demonstrated that 2-arachidonoyl-sn-glycero-3-phosphate, an isomer of this compound, effectively elicits the elevation of intracellular free Ca2+ concentrations in neuroblastoma x glioma hybrid NG108-15 cells. This effect is mediated through LPA receptors.

The mechanisms underlying LPA-induced calcium mobilization are multifaceted and can be cell-type dependent. In many cell types, LPA receptor activation, often coupled to Gαq/11 proteins, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov

In addition to release from intracellular stores, LPA can also induce the influx of extracellular calcium through various channels, including store-operated calcium channels and receptor-operated channels. nih.gov In skeletal muscle C2C12 cells, the LPA-induced increase in [Ca2+]i is dependent on extracellular calcium and involves influx through the Na+-Ca2+ exchanger and receptor-operated channels. nih.gov The specific contribution of the arachidonoyl moiety to the kinetics and amplitude of calcium signals remains an area for further investigation.

Adenylyl Cyclase Modulation

The effect of this compound on adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP), is not well-defined. However, studies on arachidonic acid have shown that it can directly inhibit adenylyl cyclase activity in brain membrane fractions. elifesciences.org This inhibition is irreversible and appears to be independent of G-proteins, suggesting a direct effect on the catalytic unit of the enzyme. elifesciences.org

Regulation of Gene Expression and Protein Phosphorylation Events

The activation of the aforementioned signaling cascades by this compound culminates in the modulation of gene expression and protein phosphorylation, thereby orchestrating complex cellular programs.

Research on arachidonic acid has demonstrated its ability to induce the expression of a panel of genes regulated by the transcription factor nuclear factor-kappaB (NF-κB). In prostate cancer cells, arachidonic acid treatment leads to a significant increase in the translocation of NF-κB to the nucleus and the subsequent expression of genes such as COX-2, IκBα, GM-CSF, IL-1β, and TNF-α. nih.gov This induction of gene expression is dependent on the PI3K signaling pathway. nih.gov

Furthermore, LPA is known to induce the expression of various genes involved in cell proliferation, migration, and inflammation. In vascular smooth muscle cells, LPA stimulates the expression of the early growth response gene-1 (Egr-1), a master transcriptional regulator, through the activation of the ERK and JNK pathways. nih.gov In ovarian cancer cells, LPA promotes the expression of proteolytic enzymes, facilitating invasion, via the Rho/ROCK and NF-κB pathways. nih.gov

In terms of protein phosphorylation, the activation of kinases such as Akt, ERK, and ROCK by this compound leads to the phosphorylation of a multitude of downstream protein substrates. For example, ROCK activation leads to the phosphorylation of myosin light chain, which is critical for cytoskeletal contraction. researchgate.net The activation of ERK results in the phosphorylation of various transcription factors, including Elk-1 and c-Fos, which then regulate the expression of target genes involved in cell growth and differentiation. wikipedia.org Similarly, Akt activation leads to the phosphorylation of a wide array of proteins that regulate cell survival and metabolism. nih.gov The specific profile of phosphorylated proteins following stimulation with this compound will ultimately determine the precise cellular response.

Interactions and Crosstalk of Arachidonoyl Lysophosphatidic Acid Signaling with Other Biological Systems

Crosstalk with Receptor Tyrosine Kinases

The interplay between G protein-coupled receptors (GPCRs), such as LPA receptors, and receptor tyrosine kinases (RTKs) is a critical mechanism for amplifying and diversifying cellular signals. LPA is a well-established agonist that can indirectly activate RTKs in a process known as transactivation. nih.gov This crosstalk is pivotal in mediating many of LPA's effects on cell growth and migration. nih.gov For instance, in neuroblastoma cells, the mitogenic effects of LPA are dependent on a crosstalk with the anaplastic lymphoma kinase (ALK), an RTK. mdpi.com This interaction leads to the activation of downstream pathways like the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, promoting cell proliferation. mdpi.com

A prominent example of RTK crosstalk is the transactivation of the Epidermal Growth Factor Receptor (EGFR). LPA stimulation can lead to the activation of EGFR and its downstream signaling cascades, a phenomenon observed in various cell types, including human bronchial epithelial cells and mammary epithelial cells. nih.govnih.gov This process is often indirect and ligand-dependent. nih.gov

The mechanism typically involves the activation of metalloproteinases, such as matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). researchgate.net These enzymes cleave and release EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF) from the cell surface. researchgate.net The shed ligands then bind to and activate EGFR in an autocrine or paracrine fashion, leading to receptor phosphorylation and subsequent activation of pathways like the MAPK cascade. nih.govresearchgate.net In human bronchial epithelial cells, LPA-induced EGFR transactivation has been shown to regulate the expression of cyclo-oxygenase-2 (COX-2) and the release of prostaglandin (B15479496) E2. nih.gov Similarly, this transactivation is required for LPA to induce the secretion of interleukin-8 (IL-8). researchgate.net

Table 1: Key Mediators in LPA-Induced EGFR Transactivation

Mediator Role in Transactivation Downstream Effect
Gαi-coupled LPARs Initiate the signaling cascade upon LPA binding. nih.gov Activation of downstream effectors.
Matrix Metalloproteinases (MMPs)/ADAMs Proteolytically cleave and release EGFR pro-ligands from the cell surface. researchgate.net Availability of soluble EGFR ligands.
Heparin-Binding EGF (HB-EGF) A key EGFR ligand that is shed upon LPA stimulation. researchgate.net Binds to and activates EGFR.
Epidermal Growth Factor Receptor (EGFR) Becomes tyrosine phosphorylated upon ligand binding. researchgate.net Activation of MAPK/ERK and other pathways. nih.gov

| Extracellular Signal-Regulated Kinase (ERK) | A downstream kinase activated by the EGFR cascade. nih.gov | Regulation of cell proliferation and cytokine expression. nih.govnih.gov |

Interactions with Other G Protein-Coupled Receptors

The signaling of arachidonoyl LPA is also modulated by direct and indirect interactions with other GPCRs. LPA receptors can form both homodimers and heterodimers with other members of the LPA receptor family. nih.gov More significantly, they can form heterodimers with other, unrelated GPCRs, which can alter the signaling output. nih.gov For example, LPA receptors have been shown to heterodimerize with sphingosine-1-phosphate (S1P) receptors. nih.govmdpi.com This physical association can lead to enhanced or altered downstream signaling, adding another layer of complexity to lysophospholipid signaling. nih.gov

Overlapping Signaling with Sphingosine (B13886) 1-Phosphate

This compound and sphingosine 1-phosphate (S1P) are two major bioactive lysophospholipids that regulate a vast array of biological processes. mdpi.com They share structural similarities and activate their own families of GPCRs, but their signaling pathways exhibit significant crosstalk and overlap. nih.govfrontiersin.org This interplay is crucial in contexts like cancer progression, inflammation, and immune cell trafficking. nih.govmdpi.com

Both LPA and S1P signaling can influence cell proliferation, survival, and migration, often through shared downstream effectors such as the PI3K-AKT and MAPK pathways. mdpi.comelifesciences.org The enzyme autotaxin (ATX), which is the primary producer of extracellular LPA, can also produce S1P from sphingosylphosphorylcholine, providing a direct metabolic link between the two signaling lipids. nih.gov Furthermore, transforming growth factor-beta (TGFβ) may play a role in mediating the crosstalk between LPA and S1P signaling pathways. nih.gov In some cellular contexts, LPA and S1P can have synergistic or antagonistic effects, depending on the specific receptors expressed and the downstream signaling components present. oup.com

Functional Crosstalk with the Endocannabinoid System

A noteworthy area of signaling crosstalk involves the endocannabinoid system, which plays a key role in regulating neurotransmission, inflammation, and pain. mdpi.comnih.gov This interaction is particularly relevant for this compound due to its structural and metabolic relationship with a primary endocannabinoid.

The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a critical endogenous ligand for the cannabinoid receptors CB1 and CB2. nih.govnih.gov Intriguingly, 2-arachidonoyl LPA is structurally very similar to 2-AG. nih.gov Research has demonstrated the co-occurrence of both 1-arachidonoyl and 2-arachidonoyl species of LPA in the brain. nih.gov

While structurally similar, these two lipids activate distinct receptor systems. Studies using neuroblastoma cells that express both LPA receptors and the cannabinoid CB1 receptor have shown that 2-arachidonoyl LPA interacts with LPA receptors to trigger intracellular calcium elevation, whereas 2-AG exclusively activates the CB1 receptor. nih.gov A crucial finding is the rapid enzymatic conversion of 2-arachidonoyl LPA into 2-AG in brain homogenates. nih.gov This metabolic link suggests a dynamic interplay where the levels of these two distinct signaling molecules can be rapidly interconverted, allowing for a switch between LPA receptor-mediated and cannabinoid receptor-mediated signaling events. nih.gov

Table 2: Comparison of 2-Arachidonoyl LPA and 2-Arachidonoylglycerol (2-AG)

Feature 2-Arachidonoyl LPA 2-Arachidonoylglycerol (2-AG)
Lipid Class Lysophosphatidic Acid Monoacylglycerol
Primary Receptor Target LPA Receptors (GPCRs) nih.gov Cannabinoid Receptors (CB1, CB2) nih.govnih.gov
Signaling Outcome in NG108-15 cells Increased intracellular Ca2+ nih.gov Activation of CB1 receptor pathway nih.gov

| Metabolic Relationship | Can be enzymatically converted to 2-AG. nih.gov | Can be formed from 2-Arachidonoyl LPA. nih.gov |

Integration with Cytokine and Growth Factor Signaling Pathways

LPA signaling is deeply integrated with cytokine and growth factor networks, contributing significantly to inflammatory responses and tissue repair processes. nih.gov As discussed, LPA can transactivate growth factor receptors like EGFR, thereby co-opting their potent downstream signaling pathways to regulate cellular functions. nih.govresearchgate.net

Beyond this, LPA itself can directly induce the expression and secretion of various cytokines and growth factors. For example, LPA can stimulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in bronchial epithelial cells. researchgate.net This induction often occurs through the activation of transcription factors like NF-κB and AP-1. researchgate.net This ability to modulate cytokine networks places this compound as a key player in the tumor microenvironment, where it can contribute to tumor-promoting inflammation and immune evasion. frontiersin.orgmdpi.commdpi.com The interplay is bidirectional, as cytokines can also influence the expression of LPA receptors and the enzymes involved in LPA metabolism, creating complex feedback loops that regulate inflammatory states.

Transforming Growth Factor Beta Signaling

The interaction between this compound and the Transforming Growth Factor Beta (TGF-β) signaling pathway is multifaceted, involving both transcriptional regulation and modulation of cellular phenotypes. A notable point of crosstalk involves the transcriptional repression of the LPA receptor 1 (LPA1) gene by TGF-β. Research has shown that TGF-β can inhibit the expression of LPA1 in both normal and cancer cells that have intact TGF-β receptor and Smad signaling. nih.gov This inhibitory effect is significant enough to suppress the migratory responses of cells to LPA that are dependent on LPA1. nih.gov The mechanism for this repression involves the activation of Smad proteins by TGF-β, which then, in a complex with other factors, binds to an inhibitory element on the LPA1 gene promoter. nih.gov

Conversely, LPA has been observed to modulate the biological effects of TGF-β. In a study using human conjunctival fibroblasts, LPA was found to inhibit the subepithelial proliferation of these cells, a process that can be related to TGF-β2. nih.gov While LPA did not affect the TGF-β2-induced increase in the planar proliferation of these cells, it did induce a more quiescent metabolic state. nih.gov Furthermore, LPA was able to decrease the hardness of 3D spheroids of these cells, irrespective of the presence of TGF-β2. nih.gov These findings suggest that LPA may have a protective role against subconjunctival fibrosis, a condition where TGF-β is a known contributor. nih.gov

Interaction TypeKey FindingsAffected Molecules/ProcessesCell/System Studied
Transcriptional RegulationTGF-β represses the transcription of the LPA1 gene. nih.govLPA1 gene expression, LPA1-dependent cell migration. nih.govNormal and neoplastic cells with intact TβR and Smad signaling. nih.gov
Phenotypic ModulationLPA inhibits TGF-β2-related subepithelial proliferation and reduces the hardness of 3D cell spheroids. nih.govCell proliferation, metabolic state, spheroid hardness. nih.govHuman Conjunctival Fibroblasts (HconF). nih.gov

Tumor Necrosis Factor-alpha Modulation

The interplay between this compound and Tumor Necrosis Factor-alpha (TNF-α) signaling is evident in the context of apoptosis and inflammatory responses. Research has indicated that LPA can enhance the apoptotic effects of TNF-α. In salivary gland epithelial cells, it has been demonstrated that LPA upregulates TNF-α-induced caspase-3 and cleaved Poly(ADP-ribose)polymerase (PARP), which are key markers of apoptosis. nih.gov This potentiation of TNF-α-induced apoptosis by LPA is interestingly linked to the Hippo signaling pathway, as the effect was significantly diminished by the downregulation of YAP and TAZ. nih.gov

Furthermore, there is a connection between TNF-α and the metabolism of arachidonic acid, the precursor of this compound. TNF-α has been shown to stimulate the metabolism of arachidonic acid in human osteoblastic osteosarcoma cells. nih.gov Specifically, high concentrations of TNF-α were found to significantly increase the activity of the cyclooxygenase pathway, leading to the production of prostaglandin E2. nih.gov At lower concentrations, TNF-α stimulated the lipoxygenase pathway, resulting in increased production of various hydroxyeicosatetraenoic acids (HETEs) and leukotriene B4. nih.gov In another study, TNF-α was also found to increase the release of arachidonate (B1239269) from rat anterior pituitary cells, an effect that was linked to the release of prolactin. nih.gov These findings suggest that TNF-α can influence the availability of arachidonic acid for conversion into various bioactive lipids, including this compound.

Interaction TypeKey FindingsAffected Molecules/ProcessesCell/System Studied
Apoptosis ModulationLPA enhances TNF-α-induced apoptosis by upregulating caspase-3 and cleaved PARP. nih.govCaspase-3, PARP, Apoptosis. nih.govSalivary Gland Epithelial Cells. nih.gov
Metabolic InteractionTNF-α stimulates the metabolism of arachidonic acid via cyclooxygenase and lipoxygenase pathways. nih.govProstaglandin E2, HETEs, Leukotriene B4. nih.govHuman Osteoblastic Osteosarcoma Cells (G292). nih.gov
Metabolic InteractionTNF-α increases the release of arachidonate. nih.govArachidonate release, Prolactin release. nih.govRat Anterior Pituitary Cells. nih.gov

Interleukin Signaling

This compound signaling also intersects with the pathways of interleukins, a group of cytokines that play crucial roles in the immune system. A significant interaction has been identified between LPA and Interleukin-1 beta (IL-1β). In macrophages, LPA has been shown to induce the expression of IL-1β. nih.gov This induction is mediated through a signaling cascade involving G i/Rho proteins and the generation of reactive oxygen species (ROS). nih.gov This finding highlights a mechanism by which LPA can contribute to inflammatory responses by stimulating the production of a key pro-inflammatory cytokine.

Interaction TypeKey FindingsAffected Molecules/ProcessesCell/System Studied
Cytokine InductionLPA induces the expression of Interleukin-1 beta (IL-1β). nih.govIL-1β expression, G i/Rho signaling, Reactive Oxygen Species (ROS) generation. nih.govMacrophages. nih.gov

Modulation of Hippo-YAP Signaling Pathway

A significant area of crosstalk for this compound is with the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. LPA is a potent regulator of the Hippo pathway, primarily acting to inhibit its core kinase cascade, thereby activating the transcriptional co-activators YAP and TAZ. elsevierpure.comthebiogrid.org This regulation is often mediated through G12/13-coupled receptors. elsevierpure.com The activation of YAP and TAZ by LPA is crucial for several of LPA's cellular effects, including gene expression, cell migration, and proliferation. elsevierpure.com

The mechanism of this modulation can vary depending on the cellular context and the specific LPA receptors that are expressed. In some cells, LPA acts through LPA2 and LPA3 receptors to activate YAP via a RhoA/ROCK-dependent pathway, without involving the Lats kinase. nih.gov In other cell types, LPA may act through LPA1 and LPA3 receptors to stimulate YAP activity through the Lats pathway. nih.gov In salivary gland epithelial cells, LPA receptors have been shown to activate the Hippo pathway, mediated by YAP/TAZ, through both Lats/Mob1 and RhoA/ROCK. nih.gov This activation leads to the upregulation of YAP/TAZ target genes such as CTGF, ANKRD1, and CYR61. nih.gov

Interaction TypeKey FindingsAffected Molecules/ProcessesCell/System Studied
Pathway InhibitionLPA inhibits the Hippo pathway kinases Lats1/2, leading to the activation of YAP and TAZ. elsevierpure.comLats1/2, YAP, TAZ, Gene expression, Cell migration, Cell proliferation. elsevierpure.comHEK293A cells, MCF10A cells. elsevierpure.com
Receptor-Specific ActivationLPA activates YAP/TAZ through different receptor and downstream signaling combinations (e.g., LPA2/3 via RhoA/ROCK; LPA1/3 via Lats). nih.govLPA receptors (LPA1, LPA2, LPA3), RhoA/ROCK, Lats. nih.govOVCA433 EOC cells, HEK293 cells. nih.gov
Target Gene UpregulationLPA-induced activation of YAP/TAZ leads to increased expression of target genes. nih.govCTGF, ANKRD1, CYR61. nih.govSalivary Gland Epithelial Cells. nih.gov

Interaction with Notch Signaling Pathway

The Notch signaling pathway, which is essential for cell-cell communication and plays a key role in development and tissue homeostasis, is another system that interacts with this compound signaling. This crosstalk is particularly relevant in the context of cancer cell behavior. It has been reported that LPA can induce the migration and invasion of gastric cancer cells through a mechanism that involves both the LPA2 receptor and the Notch signaling pathway. This indicates that LPA can co-opt the Notch pathway to promote cancer progression.

While the direct molecular links between this compound and the core components of the Notch pathway are still being elucidated, the functional consequences of their interaction are significant. The Notch pathway itself is known to be modulated by various factors, including inflammatory cytokines and lipids. nih.gov For instance, oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphorylcholine (Ox-PAPC), a lipid related to LPA, has been shown to repress NOTCH1 expression and activity. nih.gov This suggests that the lipid microenvironment can have a profound impact on Notch signaling, and this compound is likely to be a key player in this regulation.

Interaction TypeKey FindingsAffected Molecules/ProcessesCell/System Studied
Functional SynergyLPA induces migration and invasion of cancer cells via the LPA2 receptor and the Notch signaling pathway.Cell migration, Cell invasion, LPA2 receptor, Notch signaling.Gastric Cancer Cells.
Lipid-Mediated RegulationOxidized phospholipids (B1166683), such as Ox-PAPC, can repress NOTCH1 expression and activity. nih.govNOTCH1 expression and activity. nih.govHuman Aortic Endothelial Cells (HAEC). nih.gov

Cellular Functions of Arachidonoyl Lysophosphatidic Acid in in Vitro Models

Regulation of Cell Proliferation

Arachidonoyl LPA is a recognized mitogen, stimulating cell proliferation in a variety of in vitro cell models. scripps.edu This proliferative effect is often mediated through the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell cycle progression. nih.govmdpi.com For example, LPA has been shown to stimulate the proliferation of human prostate cancer cell lines and primary neuroprogenitor cell cultures. scripps.edunih.gov In glioblastoma cells, LPA antagonists were found to inhibit microglia-induced proliferation, highlighting a role for LPA signaling in the tumor microenvironment. nih.gov The response can be cell-specific; for instance, while LPA generally promotes proliferation in many cancer cells, its effects can vary. mdpi.comresearchgate.net In naive T-cells, LPA promotes polarization and motility rather than proliferation. mdpi.com The activation of specific LPA receptors, such as LPA1, is often linked to these proliferative responses, initiating signaling through G proteins like Gαi, Gαq, and Gα12/13 to regulate cell division. nih.govnih.gov

Table 1: Effect of this compound on Cell Proliferation in Various In Vitro Models

Cell Line/TypeExperimental ObservationKey Signaling Pathway(s) ImplicatedReference(s)
Human Prostate Cancer Cells (PC-3, DU145, LNCaP)Stimulates proliferation.LPAR1-mediated nih.gov
Primary Neuroprogenitor CellsIncreases proliferation and differentiation.LPA1-mediated scripps.edunih.gov
Glioblastoma CellsMicroglia-induced proliferation is inhibited by LPA antagonists.LPA-LPAR1 nih.gov
Endothelial CellsInduces proliferation.Not specified scripps.edunih.gov
Human Neuroblastoma CellsEnhances proliferation through crosstalk with ALK receptors.LPA Receptors, ALK researchgate.net

Modulation of Cell Migration and Invasion

This compound is a potent chemoattractant, significantly influencing cell migration and invasion, which are critical processes in development and disease, including cancer metastasis. researchgate.net In vitro assays consistently demonstrate that LPA enhances the motility and invasive capacity of various cell types, including oral squamous cell carcinoma (OSCC) cells and melanoma cells. peerj.combiologists.com For instance, treatment of OSCC cell lines with LPA induced the dispersal of cells from colonies and enhanced invasion in organotypic assays. peerj.com Melanoma cells have been shown to create and follow self-generated LPA gradients, breaking down external LPA to drive their outward migration from a tumor mass. biologists.com This effect is often mediated by the LPA1 receptor and subsequent activation of the Rho/ROCK signaling pathway, which is essential for the cytoskeletal changes required for cell movement. nih.govresearchgate.net In some contexts, other receptors like LPA5 can inhibit migration in melanoma cells. nih.gov

Impact on Cell Survival and Apoptosis

The influence of this compound on cell survival and apoptosis is highly context-dependent, with reports indicating both pro-survival and pro-apoptotic roles. scripps.edu LPA is known to protect several cell types from apoptosis, including Schwann cells, cardiac myocytes, and ovarian cancer cells. scripps.eduscripps.edupnas.org In neonatal Schwann cells deprived of serum, LPA at nanomolar concentrations significantly rescued cells from apoptosis. scripps.edupnas.org This pro-survival effect is often mediated through the activation of the PI3K/Akt pathway via Gi-coupled LPA receptors. nih.govpnas.org Conversely, in other cell types like neuronal PC12 cells and hippocampal neurons, LPA has been found to induce apoptosis. frontiersin.org In PC12 cells, LPA-induced apoptosis involves the activation of LPA1 and LPA2 receptors and the downstream MAPK signaling pathway, leading to mitochondrial dysfunction. frontiersin.org This dual role underscores the complexity of LPA signaling, where the cellular outcome is determined by the specific receptor subtypes present and the downstream pathways they engage. nih.gov

Table 2: Dichotomous Role of this compound in Cell Survival and Apoptosis

Cell TypeEffectMediating Receptors/PathwaysReference(s)
Neonatal Schwann CellsPromotes survival, prevents apoptosis.LPA1, Gi/PI3K/Akt scripps.edupnas.org
Ovarian Cancer CellsProtects from apoptosis.Not specified scripps.edu
Caco-2 Colon Cancer CellsPrevents apoptosis.MAPK/Erk, Bad phosphorylation nih.gov
Cardiac MyocytesProtects from hypoxia-induced apoptosis.Gi/PI3K/Akt, Erk scripps.edu
PC12 Pheochromocytoma CellsInduces apoptosis.LPA1, LPA2, MAPK frontiersin.org
Hippocampal NeuronsInduces apoptosis.Not specified frontiersin.org

Influence on Cell Adhesion and Cell-Cell Contact

This compound plays a significant role in modulating cell adhesion to the extracellular matrix (ECM) and regulating cell-cell contacts. In vitro studies show that LPA can enhance the formation of focal adhesions, which are crucial structures for cell-matrix attachment and signaling. nih.govneurosci.cn For example, in Schwann cells, LPA induces the enhancement of focal adhesions and promotes N-cadherin-dependent cell aggregation, suggesting a role in both cell-matrix and cell-cell adhesion. nih.govscripps.edu In human pulmonary artery endothelial cells (hPAECs), LPA treatment increased the gene expression of adhesion molecules like ICAM-1, VCAM-1, E-selectin, and β1 integrin, which are critical for leukocyte adhesion to the endothelium. nih.gov These effects are often tied to LPA receptor activation leading to cytoskeletal reorganization and the clustering of integrins. nih.gov

Role in Cytoskeletal Dynamics and Reorganization

A central function of this compound signaling is the rapid and dramatic reorganization of the cellular cytoskeleton. nih.govresearchgate.net This remodeling is fundamental to the changes LPA induces in cell shape, migration, and adhesion. nih.govneurosci.cn LPA activates G12/13 proteins, which in turn activate the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.govnih.gov The Rho/ROCK pathway is a primary driver of cytoskeletal changes, including the formation of actin stress fibers and focal adhesions. researchgate.net

This compound is a potent modulator of the actin cytoskeleton. nih.gov Upon stimulation, cells often exhibit a rapid formation of actin stress fibers, which are contractile bundles of actin filaments that contribute to cell adhesion and motility. nih.govmolbiolcell.org This response is a classic hallmark of RhoA activation. researchgate.net LPA also induces the formation of other actin-based structures like lamellipodia and filopodia, which are essential for cell migration. nih.gov The process involves the regulation of various actin-binding proteins, leading to changes in actin polymerization and filament organization. nih.gov For example, in ovarian cancer cells, LPA treatment promotes changes that lead to the assembly of microvilli, which can facilitate metastatic dissemination. mdpi.com

While the effects of LPA on the actin cytoskeleton are more extensively documented, evidence also points to its influence on the microtubule network. Microtubules are dynamic polymers crucial for maintaining cell structure, intracellular transport, and cell division. nih.govfrontiersin.org LPA signaling can influence microtubule dynamics, although the mechanisms are less defined than those for actin. Some studies suggest that the cytoskeletal tension generated by LPA-induced actin remodeling can indirectly influence microtubule organization. plos.org In some cell types, LPA exposure can lead to microtubule rearrangement, though this is not a universal finding. For instance, one study noted no effect of LPA on microtubule organization in oligodendrocytes in vitro. nih.gov The interplay between LPA-induced signaling pathways and microtubule-associated proteins likely governs the specific rearrangement observed in different cellular contexts. frontiersin.orgnih.gov

Focal Adhesion Formation

Arachidonoyl lysophosphatidic acid (LPA), like other LPA species, is a significant regulator of the cellular cytoskeleton and adhesion dynamics. A primary effect of LPA stimulation in many cell types is the rapid formation of stress fibers and focal adhesions, which are large, dynamic protein complexes that mechanically link the actin cytoskeleton to the extracellular matrix (ECM). pnas.org This process is fundamentally linked to the activation of the small GTPase RhoA. pnas.orgmdpi.com

In vitro studies using various cell lines, such as Swiss 3T3 fibroblasts, have demonstrated that LPA application triggers a transient activation of RhoA. pnas.org Activated RhoA, in turn, stimulates downstream effectors like Rho-associated kinase (ROCK). mdpi.com ROCK-mediated signaling promotes the assembly of contractile actin-myosin filaments (stress fibers) and the clustering of integrins, leading to the maturation of focal adhesions. pnas.orgmdpi.com The generation of contractile force is a key element in this process, and the resulting focal adhesions serve as crucial sites for both structural anchoring and signal transduction. pnas.org

The role of LPA in focal adhesion dynamics is also evident in specialized cells. In Schwann cells (SCs), LPA enhances focal adhesions, a response that is significantly diminished in SCs lacking the LPA1 receptor. biorxiv.org In ovarian cancer cells, LPA can induce the disassembly of stress fibers and focal adhesions at high cell densities, suggesting a context-dependent regulation of RhoA activity. mdpi.com Furthermore, in aortic smooth muscle cells, LPA increases cortical stiffness and the size of focal adhesions, an effect that is dependent on the Src-family kinase signaling associated with focal adhesion remodeling. nih.gov LPA-induced focal adhesion maturation can be modulated by Src-dependent phosphorylation of ROCKII, which provides a negative feedback mechanism to control focal adhesion size and turnover. kyoto-u.ac.jp

Table 1: In Vitro Studies on LPA-Mediated Focal Adhesion Formation
Cell TypeExperimental ModelKey FindingsLPA Receptors ImplicatedCitations
Swiss 3T3 FibroblastsSerum-starved adherent cellsInduces transient RhoA activation, leading to stress fiber and focal adhesion formation.General LPA effect (receptor not specified) pnas.org
Schwann CellsPrimary cultureEnhances focal adhesions and N-cadherin-dependent cell aggregation.LPA1 biorxiv.org
Ovarian Cancer Cells (DOV13)High-density cultureInduces loss of stress fibers and focal adhesions, associated with decreased RhoA activity.General LPA effect (receptor not specified) mdpi.com
Aortic Smooth Muscle Cells (A7r5)Serum-starved cellsIncreases cortical stiffness and focal adhesion size.General LPA effect (receptor not specified) nih.gov
NIH3T3 FibroblastsSerum-starved cellsInduces RhoA-dependent focal adhesion growth, which is limited by Src-mediated ROCKII phosphorylation.General LPA effect (receptor not specified) kyoto-u.ac.jp

Regulation of Cellular Differentiation Processes

This compound is a potent signaling molecule that exerts diverse and complex control over the differentiation of various progenitor cells into their mature, specialized forms. Its effects are highly context-dependent, varying with the cell type, the specific LPA receptors expressed, and the surrounding microenvironment.

Neuroprogenitor Cell and Neuronal Differentiation

The influence of LPA on the differentiation of neuroprogenitor cells (NPCs) and neurons is multifaceted, with in vitro studies revealing both stimulatory and inhibitory roles. In rodent models, LPA signaling, primarily through the LPA1 receptor, is often associated with promoting neurogenesis. researchgate.net Studies on mouse cortical neuroblasts and NPCs have shown that LPA can stimulate neuronal differentiation. biorxiv.orgresearchgate.net Exogenous LPA application to ex vivo cerebral cortical cultures was found to increase the exit of NPCs from the cell cycle, leading to precocious neuronal production. biorxiv.org This effect was absent in cultures from mice lacking both LPA1 and LPA2 receptors. biorxiv.org

Conversely, research using human-derived cells has demonstrated an inhibitory role for LPA in neuronal differentiation. In models using human embryonic stem cell (hESC)-derived NPCs, LPA was found to inhibit the formation of neurospheres and the subsequent differentiation of these cells into neurons. nih.govplos.orgnih.govresearchgate.net This inhibition of neuronal differentiation was shown to be mediated through the activation of Rho/ROCK and PI3K/Akt signaling pathways. plos.orgresearchgate.net The contrasting outcomes between rodent and human models suggest significant species-specific differences or variations in the experimental systems, which may relate to the expression patterns of LPA receptors or interactions with other signaling pathways like those for LIF and bFGF. nih.gov

Table 2: In Vitro Effects of LPA on Neuroprogenitor and Neuronal Differentiation
Cell TypeExperimental ModelEffect on DifferentiationLPA Receptors ImplicatedCitations
Mouse Cortical Neuroprogenitor CellsPrimary culturePromotes differentiation.LPA1 biorxiv.orgresearchgate.net
Mouse Embryonic Cerebral CorticesEx vivo culturePromotes early terminal mitosis and neuronal production.LPA1, LPA2 biorxiv.org
Human Embryonic Stem Cell (hESC)-derived NPCsNeurosphere cultureInhibits neurosphere formation and neuronal differentiation.LPA1, LPA3 (suggested) nih.govplos.orgresearchgate.net
Rat Cortical Neural Stem/Progenitor CellsPrimary cultureStimulates neuronal differentiation.General LPA effect researchgate.net

Oligodendrocyte and Schwann Cell Differentiation

LPA signaling is a key regulator of myelination in both the central nervous system (CNS) and peripheral nervous system (PNS). In the CNS, oligodendrocytes are responsible for myelinating axons. In vitro studies have shown that LPA signaling influences oligodendrocyte maturation. The LPA1 receptor, in particular, is expressed by differentiating oligodendrocytes and its absence can impair their differentiation and the proper intracellular transport of myelin proteins. However, the regulation is complex, as other receptors can have opposing effects; for instance, LPA signaling via the LPA6 receptor has been identified as a negative modulator of myelination-associated gene expression in oligodendrocytes, suggesting it may act as an inhibitor of myelin repair under pathological conditions.

In the PNS, Schwann cells (SCs) myelinate axons. LPA signaling plays a critical role in their development. The LPA1 receptor is required for proper embryonic SC migration, axonal sorting, and myelination. biorxiv.org In vitro, LPA promotes SC wreath formation and can increase the expression of P0 protein, a major component of the myelin sheath, through the LPA2 receptor, further contributing to SC differentiation. biorxiv.org While in vitro myelination assays show that SCs lacking LPA1 are still capable of forming myelin sheaths, in vivo studies reveal defects such as delayed axonal segregation and thinner myelin, highlighting the importance of LPA1 signaling for the normal development of peripheral nerves.

Table 3: In Vitro Effects of LPA on Oligodendrocyte and Schwann Cell Differentiation
Cell TypeExperimental ModelEffect on Differentiation/MyelinationLPA Receptors ImplicatedCitations
OligodendrocytesPrimary rat cultureLPA6 signaling acts as a negative modulator of maturation.LPA6
OligodendrocytesMouse model analysisLoss of LPA1 impairs differentiation and myelination.LPA1
Schwann CellsPrimary culturePromotes differentiation (e.g., P0 protein expression).LPA2 biorxiv.org
Schwann CellsEmbryonic mouse cultureLPA1 is required for migration and proper myelination.LPA1

Myofibroblast Differentiation

One of the most well-documented roles for this compound is its potent ability to induce the differentiation of fibroblasts into myofibroblasts. This transition is a critical event in wound healing and tissue repair, but its dysregulation is a hallmark of pathological fibrosis in numerous organs. In vitro studies have consistently demonstrated that LPA, including the arachidonoyl (20:4) species, stimulates this differentiation process in various fibroblast populations.

This pro-fibrotic effect has been observed in lung fibroblasts, human bone marrow-derived mesenchymal stem cells (hBMSCs), and intestinal fibroblasts. The differentiation is characterized by the expression of α-smooth muscle actin (α-SMA) and the increased production of extracellular matrix components like collagen. The LPA1 receptor is a key mediator of LPA-induced myofibroblast differentiation. For example, in hBMSCs, LPA was shown to significantly elevate α-SMA expression, an effect that was blocked by an LPA1-specific antagonist. This signaling often involves downstream pathways such as ERK activation.

Table 4: In Vitro Effects of LPA on Myofibroblast Differentiation
Cell TypeExperimental ModelKey FindingsLPA Receptors ImplicatedCitations
Lung FibroblastsPrimary cultureStimulates differentiation into myofibroblasts.General LPA effect
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Primary cultureInduces differentiation into α-SMA-positive myofibroblasts.LPA1
Systemic Sclerosis Dermal FibroblastsPrimary cultureInduces myofibroblast differentiation.LPA1
Idiopathic Pulmonary Fibrosis Lung FibroblastsPrimary cultureInduces myofibroblast differentiation.LPA1
Intestinal FibroblastsPrimary cultureIncreases expression of α-SMA, indicating myofibroblast differentiation.LPA1

Keratinocyte and Dermal Fibroblast Differentiation

In the skin, LPA is a critical regulator of both dermal fibroblast and keratinocyte differentiation. Elevated levels of arachidonoyl (20:4)-LPA have been found in the serum and skin of patients with systemic sclerosis (SSc), a fibrotic disease. In vitro studies using dermal fibroblasts from SSc patients show that LPA induces their differentiation into myofibroblasts, a key process in the development of skin fibrosis. This action is mediated primarily through the LPA1 receptor and leads to the expression of fibrotic markers like α-SMA and fibronectin. The ability of LPA to drive this differentiation can also involve the activation of TGF-β signaling pathways.

LPA also plays a crucial role in epidermal homeostasis by promoting keratinocyte differentiation. In vitro studies with normal human epidermal keratinocytes (NHEKs) have shown that LPA induces their differentiation and the expression of key skin barrier proteins, such as filaggrin. This process is mediated through the LPAR1 and LPAR5 receptors and their downstream RHO-ROCK-Serum Response Factor (SRF) signaling pathway. By facilitating keratinocyte differentiation, LPA helps to maintain and promote skin barrier function.

Table 5: In Vitro Effects of LPA on Keratinocyte and Dermal Fibroblast Differentiation
Cell TypeExperimental ModelEffect on DifferentiationLPA Receptors ImplicatedCitations
Dermal Fibroblasts (from SSc patients)Primary cultureInduces differentiation into myofibroblasts.LPA1
Normal Human Epidermal Keratinocytes (NHEKs)Primary cultureInduces differentiation and expression of barrier proteins (e.g., filaggrin).LPAR1, LPAR5
Human Keratinocytes3D skin cultureUpregulates filaggrin production and promotes barrier function.LPAR1, LPAR5

Effects on Cellular Chemotaxis

This compound is a well-established bioactive lipid that functions as a potent motility factor, influencing the directed migration (chemotaxis) and non-directed random migration (chemokinesis) of a wide array of cell types. This function is critical in physiological processes like wound healing and immune surveillance, as well as in pathological conditions such as cancer metastasis.

In vitro migration assays, such as the Transwell or Boyden chamber assays, have been instrumental in characterizing the chemotactic effects of LPA. Studies have shown that LPA can act as a chemoattractant for fibroblasts, which is a crucial step in the accumulation of these cells at sites of injury and fibrosis. It also stimulates the migration of various cancer cells, including ovarian cancer and melanoma cells.

The response of immune cells to LPA is also well-documented. For example, LPA induces the migration of naïve CD4+ T cells in vitro. Interestingly, in this cell type, LPA was found to induce chemorepulsion (migration away from the source) in a Transwell system, while enhancing the quality of non-directed migration on coated surfaces. The specific LPA receptors involved can vary; for instance, LPA2 has been implicated in T cell motility.

A fascinating aspect of LPA-mediated chemotaxis is the ability of cells to create their own local gradients. Cells can express lipid phosphate (B84403) phosphatases (LPPs) on their surface that degrade extracellular LPA. This breakdown of LPA in the immediate vicinity of the cell can create a local gradient from a uniform, saturating background concentration, allowing the cell to perceive a directional cue and migrate. This mechanism of self-generated chemotactic gradients has been demonstrated in melanoma cells.

Table 6: In Vitro Effects of LPA on Cellular Chemotaxis
Cell TypeAssay TypeEffectLPA Receptors ImplicatedCitations
FibroblastsMigration assayPromotes migration (chemotaxis).LPA1
Ovarian Cancer CellsTranswell migration assayStimulates migration.General LPA effect
Melanoma CellsInsall chamber chemotaxis assayInduces chemotaxis, partly via self-generated gradients.LPAR1 (primary receptor)
Naïve CD4+ T CellsTranswell assayInduces migration (chemorepulsion).LPA2
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Boyden chamber assayInduces migration.LPA1, LPA3

Modulation of Platelet Activation and Aggregation

This compound is a potent activator of platelets. nih.gov Studies on human platelets have demonstrated that LPAs with highly unsaturated fatty acyl groups, such as this compound, are more powerful in inducing aggregation compared to those with C18 fatty acyl groups like oleoyl (B10858665) LPA. portlandpress.com This suggests a degree of specificity in the platelet response to different LPA species. The activation of platelets by this compound is significant as it can initiate a positive feedback loop; activated platelets themselves release LPA, further perpetuating platelet activation and aggregation. nih.govrupress.org This process is a key element in blood coagulation and thrombus formation. nih.gov The linoleoyl (18:2) and arachidonoyl (20:4) species constitute a significant portion—84%—of the LPA found in serum. nih.gov

The molecular mechanisms underlying these effects involve specific G protein-coupled receptors (GPCRs) on the platelet surface. While several LPA receptors have been identified, research suggests that LPA5 is particularly abundant in human platelets and its antagonists can inhibit platelet activation. researchgate.net This indicates a potential therapeutic target for anti-thrombotic strategies. researchgate.net

Table 1: In Vitro Effects of this compound on Platelet Activation

Cell TypeExperimental ModelKey FindingsReference
Human PlateletsAggregation AssaysThis compound potently induces platelet aggregation, more so than LPAs with saturated or monounsaturated fatty acids. portlandpress.com
Human PlateletsLPA Receptor StudiesLPA5 receptor antagonists inhibit platelet activation induced by LPA. researchgate.net
Human PlateletsLPA Production AnalysisActivated platelets release LPA, with arachidonoyl (20:4) and linoleoyl (18:2) being the predominant species. nih.gov

Immunomodulatory Effects on Specific Cell Types

This compound exhibits diverse and sometimes opposing effects on various immune cells, highlighting its complex role in immunomodulation.

T-Lymphocytes: LPA has been shown to influence T-cell migration. In vitro studies using naïve CD4+ T-cells demonstrated that LPA enhances their migratory capabilities. plos.org Conversely, other research suggests that LPA can suppress the migration of T-cells, including CD8+ T-cells, particularly in the context of the tumor microenvironment. mdpi.com LPA has also been implicated in the regulation of T-cell activation and recruitment. mdpi.com

Macrophages: LPA plays a role in macrophage differentiation and function. It can induce monocytes to differentiate into macrophages. mdpi.comtandfonline.com Furthermore, LPA can modulate macrophage activation, with some studies indicating it promotes a pro-inflammatory M1 phenotype, which in turn can activate T-cells. mdpi.com However, other reports suggest an anti-inflammatory role for LPA by suppressing lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.gov

Dendritic Cells: Unsaturated LPAs, including this compound, have been found to be chemotactic for immature dendritic cells, a response mediated at least in part by the LPA3 receptor. nih.gov This suggests a role for this compound in the initiation of adaptive immune responses by recruiting antigen-presenting cells. nih.gov

Natural Killer (NK) Cells: In vitro, LPA can induce the chemotaxis of NK cells and enhance their secretion of interferon-gamma (IFNγ). mdpi.comnih.gov However, it has also been reported to inhibit the cytolytic function of activated NK cells by blocking the release of perforin, an effect mediated through the LPA2 receptor. mdpi.comnih.gov

Table 2: Immunomodulatory Effects of this compound in In Vitro Models

Cell TypeExperimental ModelKey FindingsReference
Naïve CD4+ T-cellsMigration AssaysLPA enhances the quality of non-directed migration. plos.org
CD8+ T-cellsMigration AssaysLPA inhibits migration towards chemokines. mdpi.com
MonocytesDifferentiation AssaysLPA induces differentiation into macrophages. mdpi.com
Immature Dendritic CellsChemotaxis AssaysUnsaturated LPAs are chemotactic, mediated by the LPA3 receptor. nih.gov
Natural Killer (NK) CellsFunctional AssaysLPA induces chemotaxis and IFNγ secretion but can inhibit cytotoxicity. mdpi.comnih.gov

Regulation of Vascular Tone and Blood-Brain Barrier Permeability

This compound and its metabolites have significant effects on the vasculature, influencing both vascular tone and the integrity of the blood-brain barrier.

Vascular Tone: The regulation of vascular tone by arachidonic acid metabolites is complex, with different metabolites producing opposing effects. nih.gov While some arachidonic acid-derived eicosanoids act as vasodilators, contributing to the relaxation of vascular smooth muscle, others can induce vasoconstriction. nih.gov LPA itself has been shown to have context-dependent effects, causing vasoconstriction in some vascular beds and vasodilation in others. nih.govsemanticscholar.org For instance, LPA can induce vasoconstriction in cerebral microvasculature and vasodilation in the thoracic aorta. nih.govsemanticscholar.org

Blood-Brain Barrier Permeability: In vitro studies using cultured brain microvascular endothelial cells (BMECs) have consistently shown that LPA increases the permeability of the blood-brain barrier (BBB). researchgate.netnih.govnih.gov This effect is rapid, concentration-dependent, and reversible. nih.govnih.gov The increased permeability is associated with the disruption of tight junctions between endothelial cells. nih.gov This modulation of BBB permeability by LPA suggests its potential involvement in both physiological and pathological processes within the central nervous system. researchgate.net

Table 3: In Vitro Effects of this compound on Vascular and Blood-Brain Barrier Functions

System/Cell TypeExperimental ModelKey FindingsReference
Vascular Smooth MuscleIn vitro contractility assaysLPA has context-dependent effects, causing both vasoconstriction and vasodilation. nih.govsemanticscholar.org
Brain Microvascular Endothelial Cells (BMECs)Permeability AssaysLPA rapidly and reversibly increases permeability in a concentration-dependent manner. nih.govnih.gov

Extracellular Matrix Remodeling

This compound is implicated in the remodeling of the extracellular matrix (ECM), a dynamic process involving the synthesis and degradation of ECM components. This is particularly relevant in the context of fibrosis and cancer metastasis.

In vitro studies have shown that LPA can stimulate the expression and production of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM proteins. jst.go.jp For example, in human synovial fibroblasts, LPA has been shown to augment the gene expression and production of MMP-1 and MMP-3. jst.go.jp This effect is mediated through specific LPA receptors and downstream signaling pathways, such as the ERK1/2 pathway. jst.go.jp By upregulating MMPs, this compound can contribute to the breakdown of the ECM, facilitating cell migration and invasion, processes that are crucial in both physiological and pathological conditions like wound healing and tumor progression. science.govdntb.gov.ua

Conversely, LPA can also promote the production of ECM proteins in certain cell types, such as vascular smooth muscle cells, which can contribute to processes like neointima formation. rupress.org

Table 4: In Vitro Effects of this compound on Extracellular Matrix Remodeling

Cell TypeExperimental ModelKey FindingsReference
Human Synovial FibroblastsGene and Protein Expression AnalysisLPA increases the production of MMP-1 and MMP-3 via the LPAR1/ERK1/2 pathway. jst.go.jp
Gastric Cancer CellsInvasion AssaysLPA-induced invasion is mediated by LPA receptor 3 and MMPs. dntb.gov.ua
Vascular Smooth Muscle CellsProtein Production AnalysisLPA can stimulate the production of matrix proteins. rupress.org

Physiological Roles of Arachidonoyl Lysophosphatidic Acid in Preclinical Animal Models

Central Nervous System Development and Function

Lysophosphatidic acid signaling is a critical regulator of numerous neurodevelopmental processes. scripps.edunih.govnih.gov LPA receptors are broadly expressed across most cell types in the nervous system, including neural progenitors, neurons, and glial cells. scripps.edu The LPA1 receptor, in particular, is found in the neocortical ventricular zone (VZ) during embryonic development in mice and later in developing white matter tracts during postnatal myelination. scripps.edu Studies using knockout mice have been crucial in elucidating the significance of these signaling pathways in the development and function of the central nervous system. scripps.edu

Cerebral Cortex Formation and Function

The formation of the cerebral cortex is a highly orchestrated process involving the precise migration and layering of neurons. LPA signaling has been identified as a key extrinsic factor governing these events in animal models.

In the developing mouse neocortex, the LPA-LPA4 receptor axis is essential for the proper radial migration of newborn neurons. biologists.com The LPA4 receptor is prominently expressed in the cortical plate and intermediate zone of the embryonic mouse brain, areas rich in migratory neurons. biologists.com The application of a phospholipase A1/A2 inhibitor, which blocks the synthesis of LPA species including arachidonoyl LPA, disrupts the multipolar-to-bipolar transition of migrating neurons and impairs their journey to the cortical plate. biologists.com This indicates that endogenously produced LPA is necessary for correct neuronal migration during corticogenesis.

Furthermore, the LPA1 receptor plays a significant role. Genetic deletion of Lpar1 in mice leads to abnormalities in cortical development. biorxiv.org In a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), which exhibits progressive neuropathology, the activity of the LPA1 receptor was found to be significantly increased in the motor cortex and hippocampal CA1 area. mdpi.com This was accompanied by a decrease in several lipid species containing arachidonic acid (20:4), suggesting a potential compensatory mechanism involving altered LPA metabolism and signaling in response to neurodegenerative processes. mdpi.com

Neural Cell Proliferation, Survival, Migration, and Adhesion

This compound, through its interaction with various LPA receptors, profoundly influences the fundamental behaviors of neural cells. LPA signaling is known to regulate the proliferation, survival, differentiation, adhesion, and migration of neural progenitor cells (NSPCs). nih.gov

In vivo studies show that the enzyme that produces LPA, autotaxin (ATX), regulates the positioning, adhesion, and proliferation of neuronal progenitor cells within the ventricular zone of the mouse cerebral cortex. nih.gov The LPA1 receptor, which can be considered a marker for NSPCs, is pivotal in these processes. nih.gov Activation of LPA1 by LPA can promote cell proliferation and survival through various downstream pathways, including the Akt and MAPK pathways. scripps.eduphysiology.org In embryonic mouse cortical cultures, while LPA exposure does not increase proliferation, it significantly reduces cell death and promotes an early exit from the cell cycle, demonstrating a role in controlling the size of the neural progenitor pool. scripps.edu

LPA also modulates cell morphology and adhesion. In cultured cortical neurons from embryonic mice, LPA4 immunoreactivity is detected in the cell soma and is enriched at the tips of neurites, consistent with its role in migration. biologists.com

Axonal Growth and Retraction

The guidance of axons to their correct targets is fundamental for establishing functional neural circuits. LPA signaling has been identified as a repulsive cue for axonal growth cones in preclinical models. In cultured chick dorsal root ganglion (DRG) neurons, the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG), which can be metabolically converted to 2-arachidonoyl-LPA, induces growth cone collapse and inhibits neurite elongation. scirp.org This highlights the intricate metabolic relationship between the endocannabinoid and lysophospholipid signaling systems. The phosphorylation of 2-AG by lipid kinases generates 2-arachidonoyl-LPA, which in turn acts on LPA receptors. scirp.orgarvojournals.org

Studies in various neuronal culture models have shown that LPA causes axonal retraction, an effect often mediated through the LPA1 receptor and the Gα12/13-Rho signaling pathway. physiology.orgarvojournals.org This suggests that localized gradients of this compound in the developing nervous system could play a crucial role in preventing axons from entering inappropriate territories.

Myelination Processes

Myelination by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS) is essential for rapid nerve impulse conduction. LPA signaling, particularly through the LPA1 receptor, is deeply involved in the development and function of these myelinating glia.

In the CNS, LPA1 is expressed by oligodendrocytes in a pattern that correlates with their maturation and the onset of myelination in the postnatal mouse brain. scripps.edunih.gov In vitro studies show LPA induces process retraction and cell rounding in mature oligodendrocytes. nih.gov

In the PNS, the role of LPA1 is even more pronounced. Ultrastructural analysis of peripheral nerves from Lpar1 null-mutant mice revealed delayed Schwann cell-to-axon segregation, instances of single Schwann cells myelinating multiple axons, and significantly thinner myelin sheaths compared to wild-type mice. nih.gov Following nerve injury in animal models, LPA signaling can also contribute to pathology. Nerve damage leads to LPA production, which can activate LPA1 on Schwann cells, resulting in the downregulation of myelin proteins, progressive demyelination, and the initiation of neuropathic pain. nih.govresearchgate.net

Model SystemKey FindingReceptor ImplicatedReference
Lpar1 Null-Mutant Mice (PNS)Delayed Schwann cell-axon segregation, polyaxonal myelination, thinner myelin sheaths.LPA1 nih.gov
Mouse Nerve Injury ModelLPA1 activation on Schwann cells leads to downregulation of myelin proteins and demyelination.LPA1 nih.govresearchgate.net
Postnatal Mouse Brain (CNS)Lpar1 is expressed in oligodendrocytes, correlating with maturation and myelination.LPA1 scripps.edunih.gov
Spinal Cord Injury Mouse ModelLPAR2 contributes to myelin loss following contusion injury.LPAR2 imrpress.com

Angiogenesis and Tissue Repair Mechanisms

This compound is implicated in processes of blood vessel formation (angiogenesis) and tissue repair, which are critical for development and wound healing but also contribute to pathological conditions like fibrosis. echelon-inc.com LPA is known to induce the proliferation and migration of endothelial cells, which are foundational steps in angiogenesis. nih.govahajournals.org

In vivo studies using the chicken chorio-allantoic membrane (CAM) assay, a standard model for angiogenesis, have demonstrated that LPA is a direct angiogenic factor, with potency similar to Vascular Endothelial Growth Factor (VEGF). nih.gov This effect is mediated at least in part by LPA1 and LPA3 receptors. nih.gov In a mouse model of hindlimb ischemia, the LPA2 receptor was found to be essential for angiogenesis and the functional recovery of blood flow. ahajournals.org

LPA signaling is also a key driver of tissue repair and fibrosis in preclinical animal models. physiology.orgresearchgate.net Notably, arachidonoyl (20:4)-LPA levels are elevated in the serum of patients with scleroderma, a systemic fibrotic disease. nih.gov In a corresponding mouse model, where dermal fibrosis is induced by bleomycin, genetic deletion or pharmacological antagonism of the LPA1 receptor provided marked protection, attenuating increases in skin thickness and collagen content. nih.gov In contrast, Lpar2 knockout mice were not protected, highlighting the specific role of the LPA-LPA1 axis in driving injury-induced skin fibrosis. nih.gov

Preclinical ModelProcessKey Finding Related to LPA SignalingReceptor(s) ImplicatedReference
Chicken Chorio-Allantoic Membrane (CAM)AngiogenesisLPA directly induces angiogenesis in vivo.LPA1, LPA3 nih.gov
Mouse Hindlimb Ischemia ModelIschemia-induced AngiogenesisLPA2 is required for angiogenesis and blood flow recovery.LPA2 ahajournals.org
Mouse Bleomycin-Induced Scleroderma ModelDermal Fibrosis / Tissue RepairGenetic deletion or antagonism of LPA1 protects against dermal fibrosis.LPA1 nih.gov
Rat Full-Thickness Skin WoundWound HealingTopical LPA application promotes re-epithelialization and immune cell immigration.Not specified researchgate.net

Schwann Cell Survival and Morphological Changes in Nerves

In the peripheral nervous system, Schwann cells are essential for axonal health and myelination. This compound signaling is a potent regulator of Schwann cell physiology. In cultured neonatal rat Schwann cells, LPA acts as a powerful survival factor, preventing apoptosis (programmed cell death) with an efficacy equal to that of the peptide neuregulin. nih.gov This pro-survival effect is mediated by the LPA1 receptor and involves the activation of a Gi protein and the downstream PI3K-Akt signaling pathway. nih.govmdpi.com

Beyond survival, LPA induces dramatic changes in Schwann cell morphology and adhesion. nih.govjneurosci.org Treatment of cultured rat Schwann cells with LPA causes them to retract their bipolar processes, adopt a flattened shape, and reorganize their actin cytoskeleton into distinct "wreath"-like structures. nih.govjneurosci.org These morphological responses are greatly diminished in Schwann cells cultured from lpA1-null mice, confirming the central role of this receptor. nih.gov LPA signaling via LPA1 also promotes N-cadherin-dependent cell-to-cell aggregation, suggesting a role in regulating the intricate contacts between Schwann cells and with the axons they myelinate. jneurosci.org In preclinical models of neuropathic pain, these LPA-induced changes are thought to contribute to the aberrant nerve morphology and demyelination that underlies chronic pain states. biorxiv.orgfrontiersin.org

Pathological Mechanisms Involving Arachidonoyl Lysophosphatidic Acid in Disease Models

Role in Cancer Progression and Metastasis

Arachidonoyl LPA (20:4 LPA) is a specific species of lysophosphatidic acid that plays a significant role in cancer biology. It is known to promote cell proliferation, migration, invasion, and survival in various cancer models. echelon-inc.com

Ovarian Cancer Pathogenesis

In ovarian cancer, elevated levels of LPA are found in the plasma and ascitic fluid of patients. nih.govaacrjournals.org Specifically, the 20:4 LPA species has been associated with shorter relapse-free survival, highlighting its clinical relevance. researchgate.net Tumor-associated macrophages within the ovarian cancer microenvironment are significant producers of 20:4 LPA. nih.gov This lipid mediator stimulates the proliferation and migration of ovarian cancer cells. nih.gov

LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). jcancer.org In ovarian cancer cells, LPA primarily signals through LPAR1-3 to promote tumorigenic processes. nih.gov For instance, LPA can stimulate the Gα12/13 pathway, which is crucial for cell proliferation. nih.gov Furthermore, LPA signaling can induce the production of various factors that contribute to the tumor microenvironment, such as cytokines linked to cell motility. nih.gov The autotaxin-LPA axis is a key player, where autotaxin produces LPA, which in turn promotes cancer cell invasion and proliferation. jcancer.org

Table 1: Research Findings on this compound in Ovarian Cancer

Finding Cell/Model System Key Pathway/Molecule Involved Reference
Elevated levels of 20:4 LPA in ascites associated with poor survival. Ovarian carcinoma patients - researchgate.netnih.gov
Tumor-associated macrophages are main producers of 20:4 LPA. Primary ascites-derived cells PLA2G7, Autotaxin nih.gov
20:4 LPA enhances macrophage migration. Human monocyte-derived macrophages RHO/RAC1 GTPase signaling, p38 researchgate.net
LPA stimulates ovarian cancer cell proliferation. SKOV3, Hey, OVCAR-3 cell lines LPAR-Gα12 signaling nih.gov
LPA induces cancer cell migration and invasion. Ovarian cancer cells Autotaxin-LPA axis, LPAR1-3 researchgate.net
LPA signaling promotes metabolic changes in cancer and stromal cells. Ovarian cancer cells, fibroblasts, macrophages - researchgate.net
LPA activates PI3K/Akt/mTOR/HIF1α signaling. Ovarian tumor cells DDR2 mdpi.com

Gastric Cancer Progression

In gastric cancer, the autotaxin-LPA axis is also implicated in disease progression. While some studies have found decreased levels of 18:2 LPA in the plasma of gastric cancer patients, the specific role of 20:4 LPA is an area of active investigation. semanticscholar.org LPA signaling has been shown to promote the proliferation and migration of gastric cancer cells. frontiersin.org

One of the key mechanisms involves the regulation of geminin, a protein crucial for preventing DNA re-replication. LPA, acting through LPAR3 and matrix metalloproteinases (MMPs), can transactivate the epidermal growth factor receptor (EGFR). frontiersin.org This activation leads to the stabilization of geminin during the S phase of the cell cycle, thereby promoting DNA replication and cell proliferation. frontiersin.org Additionally, a recent study identified the miR-1275/FAAH/AEA/LPA axis as a critical regulator of lipid metabolism reprogramming in gastric cancer, highlighting a complex interplay of microRNAs and lipid signaling pathways. nih.gov

Table 2: Research Findings on this compound in Gastric Cancer

Finding Cell/Model System Key Pathway/Molecule Involved Reference
LPA promotes S-phase cell-cycle progression. MKN45 and BGC-803 cells LPAR3/MMPs/EGFR/PI3K/mTOR axis frontiersin.org
FAAH-mediated lipid reprogramming involves LPA signaling. Gastric cancer tissues and cells miR-1275/FAAH/AEA/LPA axis, COX-2/PGE2 nih.gov
LPA stimulates gastric cancer cell migration and invasion. Gastric cancer cells Various effectors frontiersin.org
LPA upregulates sphingosine (B13886) kinase 1 transcription to promote proliferation. Gastric cancer cells SPHK1 frontiersin.org

Breast Cancer Mechanisms

The autotaxin-LPA signaling axis is a significant contributor to breast cancer progression, promoting invasion, proliferation, and resistance to apoptosis. jcancer.org LPA and its receptors, particularly LPAR1, are implicated in the metastasis of breast cancer cells, especially to the bone. nih.govplos.org Overexpression of LPAR1 in breast cancer cells enhances their sensitivity to the growth-promoting effects of LPA and facilitates the formation of bone metastases. nih.gov

Platelets are a major source of LPA in the tumor microenvironment. nih.gov At the site of bone metastasis, tumor cells can stimulate platelets to release LPA, which in turn enhances tumor growth and the secretion of bone-resorbing cytokines like IL-6 and IL-8. nih.gov LPA has been shown to directly stimulate the migration of breast cancer cells, a crucial step for metastasis. plos.org This process is mediated through signaling pathways such as PI3K/PAK1/ERK. plos.org

Table 3: Research Findings on this compound in Breast Cancer

Finding Cell/Model System Key Pathway/Molecule Involved Reference
LPA promotes breast cancer cell invasion, proliferation, and anti-apoptosis. Breast cancer cells ATX-LPA axis, LPAR1-3 jcancer.org
LPAR1 overexpression enhances bone metastasis. MDA-BO2 breast cancer cells LPA1 nih.gov
Platelet-derived LPA supports the progression of osteolytic bone metastases. MDA-BO2 and CHO-β3wt cells in mice LPA1, IL-6, IL-8 nih.gov
LPA stimulates breast cancer cell migration. MDA-MB-231 breast cancer cells PI3K/PAK1/ERK signaling plos.org
LPAR1 silencing blocks the production of tumor-derived cytokines. Cancer cells LPA1 pnas.org

Prostate Cancer Contributions

In prostate cancer, LPA and its receptors are involved in cell proliferation, migration, and survival. nih.gov The expression of LPA receptors is often elevated in prostate cancer cells compared to normal tissue. oup.com LPAR1, in particular, has been identified as a key mediator of the stimulatory effects of LPA on the growth of prostate cancer cells. mdpi.com

LPA can act on both the cancer cells and the surrounding stromal cells to promote tumor progression. oup.com It can stimulate prostate cancer cell proliferation through pathways involving Gαi and Gβγ subunits. nih.gov Furthermore, LPA can transactivate the EGFR, leading to sustained activation of the ERK1/2 pathway, which contributes to enhanced cell proliferation and migration. nih.gov LPA also plays a role in lymphangiogenesis by upregulating the expression of vascular endothelial growth factor-C (VEGF-C) through LPAR1 and LPAR3. plos.org

Table 4: Research Findings on this compound in Prostate Cancer

Finding Cell/Model System Key Pathway/Molecule Involved Reference
LPA stimulates proliferation, migration, and survival. Prostate cancer cells LPARs, EGFR transactivation nih.gov
LPAR1 expression confers a selective growth advantage. Androgen-dependent prostate cancer cells LPAR1 oup.commdpi.com
LPA induces VEGF-C expression, promoting lymphangiogenesis. PC-3 human prostate cancer cells LPAR1, LPAR3, ROS, LEDGF plos.org
AGK-produced LPA activates EGFR and ERK1/2 pathways. PC-3 prostate cancer cells AGK, EGFR, ERK1/2 nih.gov
LPA stimulates stromal cells to secrete growth factors. Human prostate stromal cells - oup.com

Pancreatic Cancer Involvement

The tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC) is rich in LPA, which plays a crucial role in tumor progression. aacrjournals.org Pancreatic stellate cells (PSCs), when activated to a cancer-associated fibroblast (CAF) phenotype, become significant producers of lipids, including lysophosphatidylcholines, which are precursors for LPA synthesis by autotaxin. aacrjournals.org

LPA signaling in pancreatic cancer involves multiple receptors with distinct functions. LPAR1 is associated with promoting cell migration and metastasis, while LPAR2 can have opposing, inhibitory effects on migration. nih.govnih.gov LPA can activate the PI3K/AKT pathway in PDAC cells, a key pathway for cell survival and proliferation. aacrjournals.org Furthermore, the autotaxin-LPA axis can mediate resistance to therapies like TGFβ inhibition by promoting an inflammatory CAF phenotype that secretes autotaxin. aacrjournals.org Recent studies also highlight the role of LPAR4 in the response to isolation stress, promoting an ECM-enriched niche that supports tumor initiation. nih.gov

Table 5: Research Findings on this compound in Pancreatic Cancer

Finding Cell/Model System Key Pathway/Molecule Involved Reference
Stroma-derived lipids, including LPA precursors, promote tumor progression. Pancreatic stellate cells and PDAC cells Autotaxin, LPAR1, LPAR2, PI3K/AKT aacrjournals.org
LPAR1 promotes cell migration and metastasis. Pancreatic cancer cells LPAR1 nih.govamegroups.org
Autotaxin-LPA axis mediates adaptive resistance to TGFβ inhibition. Pancreatic ductal adenocarcinoma models Autotaxin, NF-κB aacrjournals.org
LPAR4 is upregulated in response to isolation stress to support tumor initiation. Pancreatic cancer cells LPAR4 nih.gov
LPA activates β-catenin signaling to promote migration and invasion. Pancreatic cancer cells LPAR1, CMTM8, β-catenin nih.gov

Role in Sarcomas

The role of this compound in sarcomas is an emerging area of research. While comprehensive studies specifically focusing on 20:4 LPA are limited, the broader involvement of LPA signaling in sarcoma progression is being investigated. It is known that LPAR4 signaling can promote the proliferation and/or motility of fibrosarcoma cells. researchgate.net This suggests that the LPA axis could be a potential therapeutic target in certain sarcoma subtypes. Further research is needed to elucidate the specific roles of this compound and its receptors in the diverse landscape of sarcomas.

General Mechanisms in Oncogenesis: Proliferation, Migration, Survival, Invasion, and Drug Resistance

LPA, including the arachidonoyl species, is increasingly recognized as a significant player in the tumor microenvironment, contributing to multiple hallmarks of cancer. nih.govscripps.edu Its signaling can promote tumor progression through various mechanisms. nih.gov

Proliferation: LPA is a potent mitogen, stimulating cell division in various cancer types. nih.govechelon-inc.com For instance, in ovarian and gastric cancer cells, LPA, acting through LPAR1 and LPAR3, can activate the EGFR/PI3K/mTOR and Aurora kinase pathways. nih.gov This leads to the stabilization of geminin, a protein that plays a crucial role in DNA replication and cell cycle progression. nih.gov

Migration and Invasion: A key role of LPA in cancer is the promotion of cell migration and invasion, critical steps in metastasis. nih.govechelon-inc.comechelon-inc.com In high-grade serous ovarian cancer, elevated LPA levels activate LPAR1, which in turn stimulates Rho-associated protein kinase (ROCK) and PKC/ERK pathways. nih.gov This leads to cytoskeletal changes that enhance cell migration. nih.gov Furthermore, in osteosarcoma, LPA derived from platelets can bind to LPAR1 on cancer cells, enhancing their metastatic potential to the lungs. nih.gov

Survival: LPA promotes cancer cell survival by inhibiting apoptosis. medsci.orgnih.gov The activation of the PI3K-Akt survival pathway is one of the mechanisms through which the autotaxin (ATX)-LPA axis mitigates chemotherapy-induced cell death. nih.gov

Invasion: The invasive capacity of cancer cells is augmented by LPA signaling. echelon-inc.comechelon-inc.com In co-cultures of osteosarcoma and endothelial cells, ATX expression is induced, leading to the production of LPA, which then signals through LPAR2 and LPAR3 to increase cancer cell motility. nih.gov

Drug Resistance: LPA signaling has been implicated in the development of resistance to cancer therapies. nih.gov It can contribute to drug resistance by supporting the maintenance of cancer stem cells and interfering with the type I interferon response. thno.org The ATX-LPA axis can also contribute to resistance by stabilizing the Nrf2 transcription factor, which upregulates multidrug-resistant transporters and antioxidant genes, thereby counteracting chemotherapy-induced oxidative damage. nih.gov

Table 1: Role of this compound in Oncogenesis

Mechanism Effect Involved Receptors Downstream Pathways Cancer Type Example
Proliferation Stimulates cell division LPAR1, LPAR3 EGFR/PI3K/mTOR, Aurora kinase Ovarian, Gastric Cancer
Migration Enhances cell movement LPAR1 ROCK, PKC/ERK Ovarian Cancer
Survival Inhibits apoptosis - PI3K-Akt -
Invasion Increases invasive capacity LPAR2, LPAR3 - Osteosarcoma
Drug Resistance Promotes resistance to therapy - Nrf2 -

Involvement in Fibrotic Diseases

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. LPA signaling, particularly through LPAR1, is a central mediator in the pathogenesis of fibrosis across various organs. physiology.org

Systemic Sclerosis and Dermal Fibrosis

Systemic sclerosis (SSc) is an autoimmune disease characterized by progressive fibrosis of the skin and internal organs. scripps.edunih.gov Studies have shown that serum levels of arachidonoyl-LPA are significantly elevated in patients with SSc compared to healthy individuals. scripps.edumedsci.orgfrontiersin.orgrsc.orgcapes.gov.br This increase in 20:4-LPA is thought to contribute to the fibrotic process. medsci.org

In the skin, LPA signaling promotes the differentiation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis. medsci.orgnih.gov This process is mediated, at least in part, by the activation of Rho-associated kinases (ROCK). nih.gov Furthermore, increased expression of LPAR1 has been observed in the skin of SSc patients. researchgate.net Animal models have demonstrated that genetic deletion or pharmacological antagonism of LPAR1 can protect against bleomycin-induced dermal fibrosis, highlighting the therapeutic potential of targeting this pathway. scripps.edunih.gov The LPA1 receptor antagonist SAR100842 has been shown to reverse dermal thickening and inhibit myofibroblast differentiation in a mouse model of skin fibrosis. nih.gov

Peritoneal Fibrosis

Peritoneal fibrosis is a serious complication of long-term peritoneal dialysis. nih.gov Research in animal models has established a critical role for the LPA-LPAR1 axis in the development of peritoneal fibrosis. physiology.orgnih.gov In a mouse model using chlorhexidine (B1668724) gluconate to induce peritoneal fibrosis, genetic deletion or pharmacological blockade of LPAR1 significantly reduced fibroblast proliferation and collagen deposition. physiology.orgnih.gov The mechanism involves LPA-LPAR1 signaling inducing the expression of connective tissue growth factor (CTGF) in mesothelial cells, which in turn drives fibroblast proliferation in a paracrine manner. nih.gov This induction of CTGF is dependent on cytoskeleton reorganization and the nuclear translocation of myocardin-related transcription factor (MRTF). nih.gov

Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease. ersnet.org Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid of patients with IPF. medsci.orgnih.govresearchgate.net The LPA-LPAR1 signaling pathway is a key driver of pulmonary fibrosis. nih.gov It promotes the disease through several mechanisms, including inducing epithelial cell apoptosis, stimulating fibroblast recruitment and survival, and promoting vascular leakage. nih.govfrontiersin.org

LPA can induce the expression of profibrotic cytokines like TGF-β in lung fibroblasts. frontiersin.org In animal models of bleomycin-induced pulmonary fibrosis, mice lacking LPAR1 are protected from developing the disease. nih.gov The inhibition of the LPA-producing enzyme autotaxin (ATX) or the use of LPAR1 antagonists has shown therapeutic potential in preclinical models. rsc.orgersnet.org

Renal Fibrosis

Tubulointerstitial fibrosis is a common pathway leading to chronic kidney disease (CKD) and end-stage renal disease. scripps.eduresearchgate.net The LPA-LPAR1 axis is implicated in the pathogenesis of renal fibrosis. physiology.org In a mouse model of unilateral ureteral obstruction (UUO), a common model for renal fibrosis, the release of LPA from the obstructed kidney is increased. scripps.edu This is accompanied by an upregulation of LPAR1 expression. scripps.edu

Genetic deletion of LPAR1 or treatment with an LPAR1 antagonist significantly attenuates UUO-induced renal fibrosis. physiology.orgscripps.edu The protective effect is associated with a decrease in the expression of profibrotic factors such as CTGF and TGF-β. scripps.edu In cultured renal proximal tubular cells, LPA directly induces the expression of CTGF, an effect that is blocked by an LPAR1 antagonist. scripps.edu

Hepatic Fibrosis

Elevated plasma LPA levels and increased activity of the LPA-producing enzyme, lysoPLD (autotaxin), have been associated with liver fibrosis in patients with hepatitis C. medsci.orgnih.gov It is postulated that elevated LPA contributes to hepatic fibrosis through its proliferative and anti-apoptotic effects on hepatic stellate cells, the primary cell type responsible for liver fibrosis. medsci.orgnih.gov While total LPA levels have been positively associated with the severity of liver fibrosis, one study found no significant association specifically for 20:4-LPA. nih.gov This suggests that different LPA species may have distinct roles in the development of hepatic fibrosis. nih.gov

Table 2: Involvement of this compound in Fibrotic Diseases

Disease Key Findings Involved Receptors Pathological Mechanisms
Systemic Sclerosis and Dermal Fibrosis Elevated serum 20:4-LPA levels in patients. scripps.edumedsci.orgfrontiersin.orgrsc.orgcapes.gov.br LPAR1 Promotes fibroblast to myofibroblast differentiation. medsci.orgnih.gov
Peritoneal Fibrosis LPA-LPAR1 signaling is crucial for development. physiology.orgnih.gov LPAR1 Induces CTGF expression in mesothelial cells, driving fibroblast proliferation. nih.gov
Pulmonary Fibrosis Elevated LPA in bronchoalveolar lavage fluid of IPF patients. medsci.orgnih.govresearchgate.net LPAR1 Induces epithelial cell apoptosis, fibroblast recruitment and survival. nih.govfrontiersin.org
Renal Fibrosis Increased LPA release and LPAR1 expression in obstructed kidneys. scripps.edu LPAR1 Induces expression of profibrotic cytokines (CTGF, TGF-β). scripps.edu
Hepatic Fibrosis Elevated plasma LPA associated with fibrosis severity. medsci.orgnih.gov - Proliferative and anti-apoptotic effects on hepatic stellate cells. medsci.orgnih.gov

Ocular Fibrosis

While the direct role of this compound in ocular fibrosis is an emerging area of research, evidence from related fibrotic conditions and the known functions of LPA signaling in the eye strongly suggest its involvement. Fibrosis, the excessive accumulation of extracellular matrix proteins, is a common endpoint in many chronic diseases and a major cause of organ dysfunction. In the eye, processes like subretinal fibrosis secondary to neovascular age-related macular degeneration (nAMD) can lead to irreversible vision loss. google.comgoogle.com

LPA is known to be involved in wound healing processes within the eye. medsci.orgnih.gov The LPA receptors LPA1 and LPA3, which are key mediators of fibrotic signaling, are expressed in corneal epithelial cells, keratocytes, and endothelial cells. medsci.orgnih.gov Notably, the expression of these receptors is upregulated following corneal injury, a process that involves a wound-healing response that can become pathological and lead to fibrosis. medsci.orgnih.gov Furthermore, LPA and its related molecules are found in the aqueous humor and lacrimal gland fluid, with levels increasing after corneal injury, indicating a direct role for LPA signaling in the ocular response to damage. medsci.orgnih.gov

Compelling evidence for the specific involvement of the arachidonyl species comes from studies of systemic fibrotic diseases. Systemic sclerosis, a disease characterized by widespread fibrosis, shows significantly elevated serum levels of this compound (20:4) compared to healthy controls. biosino.orgnih.gov This finding in a systemic fibrotic condition, coupled with LPA's established pro-fibrotic activities and its role in ocular wound healing, points towards a likely pathological contribution of this compound to ocular fibrotic conditions like subretinal fibrosis. biosino.orgnih.govnih.gov The process of subretinal fibrosis involves the proliferation and activation of myofibroblasts, which are key cellular mediators of fibrosis, a process known to be stimulated by LPA signaling in other tissues. imrpress.comimrpress.com

Contribution to Nervous System Pathologies

This compound has been identified as a significant contributor to the pathology of the nervous system, particularly in the context of chronic pain and developmental processes.

Neuropathic Pain Mechanisms

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and is notoriously difficult to treat. ahajournals.org Accumulating evidence implicates LPA as a key initiator and mediator of this pain. ahajournals.org Among the various LPA species, this compound (20:4) has been specifically associated with the intensity of neuropathic pain in human patients. ahajournals.orgmdpi.com

Studies analyzing cerebrospinal fluid (CSF) have found that levels of 20:4 LPA, along with 18:1 LPA, are correlated with neuropathic pain symptom intensity. ahajournals.orgmdpi.com In animal models, this compound is reported to have a high agonist potency at LPA1 and LPA3 receptors. nih.gov These receptors are critical to the development of neuropathic pain; activation of LPA1 is linked to the demyelination of nerve fibers, a key pathological feature that leads to aberrant nerve signaling and pain. nih.govfrontiersin.org The activity of 20:4 LPA on these receptors suggests it is a potent pathogenic molecule in the development and maintenance of neuropathic pain, second only to the 18:1 species in some models. nih.gov This makes the this compound-LPA1/LPA3 signaling axis a potential therapeutic target for managing chronic pain conditions. ahajournals.org

LPA SpeciesAssociated PathologyKey Receptor(s)Observed EffectReference
This compound (20:4)Neuropathic PainLPA1, LPA3Associated with pain intensity in human CSF; high agonist potency at receptors. ahajournals.orgnih.gov
Oleoyl (B10858665) LPA (18:1)Neuropathic PainLPA1, LPA3Considered a major causative molecule in neuropathic pain development. nih.gov

Neurodevelopmental Abnormalities and Apoptosis

LPA signaling is crucial for the proper development of the central nervous system (CNS), influencing processes like neural progenitor cell proliferation, survival, and differentiation. explorationpub.comnih.gov Disruption of this signaling can lead to significant neurodevelopmental abnormalities and programmed cell death (apoptosis). nih.govnih.gov The absence of the LPA1 receptor in mouse models leads to a reduction in cortical layers, increased apoptosis in the brain, and altered formation of the cerebral cortex. nih.govnih.gov

This compound (20:4) is implicated in these critical neurodevelopmental processes. While direct functional studies are ongoing, correlational data provide strong links. For instance, plasma concentrations of 20:4 LPA have been shown to correlate positively with levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival, plasticity, and neurogenesis. capes.gov.brnih.gov Deregulation of 20:4 LPA levels has been observed in conditions associated with cognitive impairment, suggesting its role in maintaining normal brain function. capes.gov.brnih.gov

Furthermore, while LPA is generally considered anti-apoptotic, it can induce apoptosis and even necrosis at higher concentrations, possibly through mechanisms involving oxidative stress. imrpress.comexplorationpub.com In models where the LPA1 receptor is absent, leading to increased apoptosis, the precursor to 20:4 LPA, phosphatidylcholine PC(38:4), is found to be significantly increased in the cerebellum. nih.gov This suggests a close metabolic and functional relationship between this compound signaling and the regulation of neuronal survival and apoptosis during brain development. nih.gov

Role in Cardiovascular Pathogenesis

This compound is a potent lipid mediator in the cardiovascular system, contributing significantly to the development of atherosclerosis and the regulation of vascular integrity.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. physiology.org this compound (20:4) has been identified as a key pro-atherogenic molecule. physiology.org It is found in significant amounts within the lipid-rich core of human atherosclerotic plaques. ahajournals.orgmdpi.com

One of the primary mechanisms by which 20:4 LPA promotes atherosclerosis is through its potent activation of platelets. ahajournals.orgmdpi.com Compared to other LPA species, 20:4 LPA is a particularly strong activator of platelet shape change and aggregation, which are critical events in thrombus formation that can follow plaque rupture. ahajournals.org This activation occurs through LPA1 and LPA3 receptors on the platelet surface. ahajournals.org

Moreover, this compound contributes to the inflammatory processes that drive atherosclerosis. It is generated from mildly oxidized low-density lipoprotein (oxLDL) and triggers endothelial cells to release the chemokine CXCL1. ahajournals.org This chemokine is then deposited on the endothelial surface, where it mediates the adhesion and recruitment of monocytes into the vessel wall, a crucial early step in plaque formation. physiology.orgahajournals.org Studies in mouse models have shown that systemic application of unsaturated LPAs, like 20:4 LPA, enhances the progression of atherosclerosis, and blocking LPA1/3 receptors can reduce this effect. physiology.org

FindingMechanismImplication in AtherosclerosisReference
This compound (20:4) is present in the lipid core of atherosclerotic plaques.Generated from oxidized LDL; accumulates at the site of disease.Direct contributor to the pathological plaque environment. ahajournals.orgmdpi.com
Potent activator of platelets via LPA1 and LPA3 receptors.Induces platelet shape change and aggregation.Promotes thrombus formation upon plaque rupture. ahajournals.org
Triggers endothelial release of CXCL1.Promotes adhesion and recruitment of monocytes to the vessel wall.Initiates and enhances inflammatory lesion formation. physiology.orgahajournals.org
Induces neointima formation.Acts as an agonist for the nuclear receptor PPARγ.Contributes to vascular remodeling and lesion development. mdpi.com

Vascular Integrity

The endothelium forms a critical barrier that controls the passage of fluids and cells between the blood and surrounding tissues. The integrity of this barrier is crucial for cardiovascular health, and its disruption leads to increased vascular permeability, a hallmark of inflammation and tissue injury. LPA has complex and sometimes contradictory effects on this barrier, with some studies showing a stabilizing role while others demonstrate a loss of vascular integrity. medsci.orgnih.gov

This compound (20:4) is specifically implicated in processes that compromise vascular integrity. Following events like ischemia and reperfusion, plasma levels of several LPA species, including 20:4 LPA, are significantly increased. mdpi.com This elevated systemic LPA targets vascular endothelial cells. mdpi.com In models of the blood-brain barrier, LPA exposure leads to increased permeability by disrupting the structural integrity of tight junction proteins, such as claudin-5, occludin, and ZO-1, which are essential for maintaining a restrictive barrier. mdpi.com This effect is associated with the formation of stress fibers and cytoskeletal rearrangement, leading to gaps between endothelial cells. imrpress.comnih.gov Therefore, in pathological contexts such as stroke or inflammation where its levels are elevated, this compound can contribute to vascular leakage and edema by actively dismantling the protein architecture that maintains endothelial barrier function. mdpi.com

Modulation of Inflammatory Responses

This compound (20:4 LPA) is a potent modulator of inflammatory processes, often exacerbating chronic inflammation in pathological conditions. nih.gov While the autotaxin (ATX)-LPA signaling pathway is involved in normal tissue remodeling and wound healing, in chronic inflammatory states, it can intensify the inflammatory response by promoting the generation of cytokines and attracting inflammatory cells to the affected tissue. nih.gov

Different species of LPA exhibit distinct biological activities. For instance, 20:4 LPA has been shown to promote the development of macrophages and the spread of plaques, a characteristic not observed with LPA 18:0. nih.gov In the context of the immune system, unsaturated LPA species, including 18:1 and 20:4, have been observed to be preferred for the in vitro migration of immature mouse bone marrow-derived dendritic cells. aai.org

Research has highlighted the role of the ATX-LPA axis as a novel regulator of lymphocyte homing and inflammation. echelon-inc.com While ATX is expressed in specific tissues under normal conditions, inflammatory signals can trigger its upregulation in various tissues, leading to increased LPA generation. aai.org This axis is implicated in allergic airway inflammation and asthma models. aai.org For example, LPA can induce the differentiation and activation of mast cells and promote the production of chemokines and cytokines by airway epithelial cells. aai.org

In systemic sclerosis (SSc), a disease characterized by autoimmunity and inflammation, serum levels of 20:4-LPA are significantly higher in affected individuals compared to controls. medsci.org This elevation, along with increased ratios of polyunsaturated LPA to its precursor lysophosphatidylcholine (B164491) (LPC), suggests a potential role for 20:4 LPA in the etiology of SSc. medsci.org The pro-inflammatory effects of LPA are mediated through its interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling pathways like NF-κB. nih.govgoogle.com

Table 1: Effects of this compound on Inflammatory Cells and Processes

Cell Type/ProcessEffect of this compound (20:4 LPA)Disease ContextReference
MacrophagesPromotes development and plaque spreadAtherosclerosis, Chronic Inflammation nih.gov
Dendritic CellsInduces preferential migration (in vitro)General Inflammation aai.org
Mast CellsInduces differentiation and activationAllergic Airway Inflammation/Asthma aai.org
Airway Epithelial CellsPromotes chemokine/cytokine productionAllergic Airway Inflammation/Asthma aai.org
LymphocytesRegulates homingGeneral Inflammation aai.orgechelon-inc.com
------------
Overall Inflammatory Response Exacerbates chronic inflammation, promotes cytokine generationChronic Pathological Situations nih.gov
Elevated serum levelsSystemic Sclerosis medsci.org

Participation in Oxidative Stress-Induced Cell Death

This compound is implicated in cellular responses to oxidative stress, a key factor in various pathologies. Oxidative stress can trigger programmed cell death with features of both apoptosis and necrosis. nih.gov LPA signaling has been shown to intersect with pathways that generate reactive oxygen species (ROS), which act as second messengers in cell signaling. nih.gov

In the context of ovarian cancer cells, LPA stimulates proliferative signaling through the generation of second messengers, and ROS are recognized as intermediate signaling molecules in this process. nih.gov Specifically, LPA can stimulate the production of ROS through NADPH oxidase. nih.gov The resulting hydrogen peroxide (H₂O₂) is critical for LPA-mediated signaling, leading to the activation of pro-survival pathways like ERK and Akt. nih.gov This suggests that in certain cancer models, LPA can protect cells from apoptosis by inducing a redox-dependent signaling cascade. nih.gov

Furthermore, recent studies have linked LPA₃ activation to the regulation of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. nih.gov Activation of LPA₃ was found to inhibit ferroptosis by suppressing lipid oxidation and iron accumulation. nih.gov This highlights another mechanism by which LPA signaling can modulate cell death pathways initiated by oxidative processes.

Table 2: Role of this compound in Oxidative Stress Signaling

Cellular ProcessRole of this compound SignalingKey MediatorsCell/Disease ModelReference
ROS ProductionStimulates ROS generationNADPH oxidase, H₂O₂Ovarian Cancer Cells nih.gov
Cell SurvivalPromotes survival and prevents apoptosisERK, Akt, NF-κBOvarian Cancer Cells nih.gov
Mitochondrial HomeostasisLPA₃ activation protects against oxidative stressLPA₃General Oxidative Stress Models mdpi.com
FerroptosisLPA₃ activation inhibits ferroptosisLPA₃, NRF2Erastin-induced Ferroptosis Models nih.gov

Role in Wound Healing (Pathological Contexts)

The role of LPA, including the 20:4 species, in wound healing is well-established; however, in pathological contexts, this function can become dysregulated and contribute to disease progression. nih.gov Chronic wounds are those that fail to proceed through the normal healing process in a timely manner. dermnetnz.org LPA is produced in response to tissue injury and typically promotes the healing process in various tissues by stimulating cell proliferation and migration. nih.govtandfonline.com

In pathological scenarios such as fibrosis, the wound-healing response becomes aberrant. nih.gov For instance, in idiopathic pulmonary fibrosis, LPA levels are elevated in the bronchoalveolar lavage fluid. medsci.org The LPA-LPA₁ signaling pathway is thought to contribute to the excessive accumulation of fibroblasts in the lungs of these patients. nih.gov This pathway mediates several wound-healing responses that, when dysregulated, can lead to fibrosis, including epithelial cell apoptosis, increased vascular permeability, and fibroblast migration. nih.gov

Similarly, in systemic sclerosis, a fibrotic disease, the elevated levels of 20:4 LPA may contribute to the fibrotic activity. medsci.org LPA can stimulate the differentiation of lung fibroblasts into myofibroblasts, which are a primary source of the fibrotic tissue in SSc. medsci.org

In corneal wound healing, LPA accelerates epithelial wound closure. researchgate.netnih.gov This process involves the transactivation of the epidermal growth factor receptor (EGFR). researchgate.net While beneficial in acute injury, the persistent activation of such pathways in chronic disease states could contribute to pathological tissue remodeling.

The ATX-LPA axis is central to these processes. In chronic inflammation, which can be viewed as a "wound that does not heal," increased inflammatory cytokine production leads to higher ATX expression and consequently, elevated local concentrations of LPA. researchgate.net This sustained LPA signaling can then drive pathological processes like fibrosis. researchgate.net

Table 3: this compound in Pathological Wound Healing

Pathological ProcessRole of this compoundMechanismDisease ModelReference
Pulmonary FibrosisContributes to fibroblast accumulationLPA-LPA₁ signaling, fibroblast migrationIdiopathic Pulmonary Fibrosis nih.gov
Systemic SclerosisPromotes fibrotic activityDifferentiation of fibroblasts to myofibroblastsSystemic Sclerosis medsci.org
Chronic InflammationDrives pathological tissue remodelingSustained ATX-LPA signaling due to chronic cytokine productionGeneral Chronic Inflammatory Diseases researchgate.net
Corneal DiseasePathological role in ocular surface diseasesLPAR3 activity, transactivation of EGFRCorneal Injury Models researchgate.net

Methodological Approaches for Arachidonoyl Lysophosphatidic Acid Research

Quantitative Analysis of Arachidonoyl LPA

The accurate quantification of this compound (20:4 LPA) in biological samples is critical for understanding its physiological and pathological roles. Due to its low abundance and similarity to other lipid species, highly sensitive and specific analytical techniques are required.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of lysophosphatidic acids. researchgate.net For the quantification of this compound, reversed-phase liquid chromatography is commonly utilized, often with C8 or C18 analytical columns, to separate different LPA species based on the hydrophobicity of their acyl chains. nih.govsigmaaldrich.cn The separation of acidic lysophospholipids like this compound can be achieved using columns such as a Tosoh TSK-ODS-100Z or a C6 Phenyl column. medsci.orgnih.gov

Lipids are typically extracted from biological matrices like plasma or tissue homogenates using a modified Bligh and Dyer method, often under acidic or alkaline conditions to improve recovery. nih.govsigmaaldrich.cnnih.gov To ensure accurate quantification, a non-naturally occurring internal standard, such as 17:0 LPA, is added to the sample prior to extraction. nih.gov

Electrospray ionization (ESI) is the most common ionization technique for LPA analysis, as it is a soft ionization method suitable for delicate lipid molecules. This compound is typically analyzed in the negative ion mode, where it readily forms a deprotonated molecule [M-H]⁻. medsci.orgnih.gov This approach provides the high sensitivity necessary to detect the femtomole levels of LPA present in biological systems. sigmaaldrich.cn

For superior specificity and sensitivity in quantification, tandem mass spectrometry (MS/MS) is employed, most often in the Multiple Reaction Monitoring (MRM) mode. researchgate.net This technique involves selecting the deprotonated this compound molecule (the precursor ion or Q1) and inducing its fragmentation. A specific, characteristic fragment ion (the product ion or Q3) is then monitored. medsci.orgresearchgate.net This process filters out noise from other co-eluting molecules, significantly enhancing the signal-to-noise ratio and providing highly reliable quantification. neurolipidomics.com

In negative ion MRM analysis, the precursor ion for 1-arachidonoyl-LPA is its deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 457.4. medsci.org A common fragment ion used for quantification is the cyclic glycerol (B35011) phosphate (B84403) anion at m/z 153. medsci.org The use of scheduled MRM protocols, where the instrument only monitors for specific transitions when the analyte is expected to elute from the chromatography column, can further improve the duty cycle and sensitivity of the analysis. researchgate.net

Table 1: Exemplary MRM Parameters for this compound (20:4) Analysis
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Ionization ModeReference
1-Arachidonoyl-sn-glycero-3-phosphate (20:4 LPA)457.4153.0Negative medsci.org
This compound (20:4 LPA)457.3283.2 (arachidonate)Negative researchgate.net

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules, including lipids, directly in tissue sections. nih.govnih.gov The method involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. gu.se The laser is fired systematically across the tissue, desorbing and ionizing molecules from the sample, which are then identified by the mass spectrometer. gu.se

This process generates a map of signal intensity for specific m/z values, creating a chemical image of the analyte's distribution within the tissue's histology. gu.se While IMS has been widely used for various lipids, its application allows for the potential mapping of this compound in specific anatomical regions, such as within the brain or intestine, providing critical insights into its localized synthesis and signaling functions. frontiersin.orgrsc.org Coupling an atmospheric pressure (AP)-MALDI source to a triple quadrupole mass spectrometer allows for targeted imaging, which can provide sufficient selectivity and sensitivity to spatially localize specific lipids like this compound across tissue. lcms.cz

Cell Culture and Functional Assays

To elucidate the biological functions of this compound, a variety of in vitro cell-based assays are utilized. These assays are designed to measure specific cellular responses, such as proliferation, migration, and invasion, following stimulation with the lipid.

This compound is known to be a mitogenic factor, stimulating the proliferation of various cell types, particularly cancer cells. echelon-inc.comechelon-inc.com Several methods are employed to quantify this effect. One common approach is the use of fluorescent reagents like the CyQUANT assay, which measures the cellular DNA content as an index of cell number. nih.gov Another method involves staining cells with crystal violet; the amount of dye extracted from the stained cells is proportional to the cell number and can be measured spectrophotometrically. nih.gov

Additionally, proliferation can be assessed by measuring the incorporation of labeled nucleotides, such as with the thymidine (B127349) uptake ¹⁴C Cytostar-T assay, which quantifies DNA synthesis in proliferating cells. pnas.org These assays have been instrumental in demonstrating that LPA, including its arachidonyl species, promotes the proliferation of cells from colorectal and ovarian cancers. nih.govpnas.orgnih.gov

The role of this compound in promoting cell motility and invasion is a key area of cancer research. nih.gov The wound-healing or "scratch" assay is a standard method to study collective cell migration in two dimensions (2D). nih.govd-nb.info In this assay, a scratch is made in a confluent cell monolayer, and the rate at which cells migrate to close the "wound" is monitored over time, often with time-lapse microscopy. nih.gov

To study chemotaxis (directional migration toward a chemical gradient) and invasion, Transwell or Boyden chamber assays are used. biologists.com For migration assays, cells are placed in the upper chamber and a solution containing this compound is placed in the lower chamber, stimulating cells to migrate through a porous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel™), and the number of cells that degrade the matrix and migrate to the lower chamber is quantified. nih.gov Research using these methods has shown that the 20:4 species of LPA is a chemotactically active molecule for melanoma cells and that LPA can induce both migration and invasion in various cancer cell lines. d-nb.infonih.govbiologists.com

Table 2: Summary of Functional Assays for this compound Research
Assay TypePurposeExample Cell LinesObserved Effect of LPAReference
Crystal Violet Staining / CyQUANT AssayQuantify cell proliferationSKOV3, OVCAR-3 (Ovarian Cancer)Increased cell number nih.gov
Thymidine Uptake AssayMeasure DNA synthesis during proliferationHCT116, LS174T (Colon Cancer)Increased proliferation pnas.org
Wound-Healing (Scratch) AssayMeasure 2D collective cell migrationE10, SCC-9 (Oral Carcinoma)Stimulated cell migration d-nb.info
Transwell / Boyden Chamber AssayQuantify chemotactic migrationWM239A (Melanoma)Induced directional migration biologists.com
Matrigel Invasion AssayMeasure cell invasion through extracellular matrixMDA-MB-231 (Breast Cancer), DLD-1 (Colon Cancer)Enhanced cell invasion nih.govnih.gov

Apoptosis and Cell Survival Assays

The role of lysophosphatidic acid (LPA), including this compound (20:4 LPA), in apoptosis and cell survival is complex and context-dependent. LPA has been shown to both inhibit apoptosis and, conversely, to induce it in different cell types.

Methodological approaches to study these effects include:

MTT and TUNEL Assays: In HeLa cells, the effect of LPA on apoptosis has been investigated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays to measure cell viability and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect DNA fragmentation, a hallmark of apoptosis. These studies revealed a dose-dependent apoptotic effect. nih.gov

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For example, in mesenchymal stem cells (MSCs), flow cytometry with Annexin V-FITC and PI staining has been used to assess the protective effects of LPA against hypoxia and serum deprivation-induced apoptosis. researchgate.net

Western Blotting for Apoptotic Signaling Proteins: The activation of key apoptotic proteins can be measured by Western blotting. In HeLa cells treated with LPA, researchers have observed increased activation of caspase-9, caspase-7, and caspase-3, as well as cleavage of PARP (poly(ADP-ribose) polymerase), confirming the pro-apoptotic signaling cascade. nih.gov

Fibroblast Apoptosis Resistance Assays: In studies related to pulmonary fibrosis, primary mouse lung fibroblasts treated with LPA have been shown to be more resistant to apoptosis compared to untreated cells. ersnet.org This protective effect is a key area of investigation.

LPA's influence on apoptosis is multifaceted. It can promote cell survival, a critical factor in cancer progression, by activating various signaling pathways. nih.govbiomolther.orgnih.gov Conversely, under certain conditions and in specific cell lines like HeLa cells, LPA can trigger apoptosis. nih.gov The specific LPA species, its concentration, the cell type, and the expression profile of LPA receptors all contribute to the ultimate cellular outcome.

Cytoskeletal Rearrangement Analysis

This compound is a significant modulator of the actin cytoskeleton, influencing cell shape, migration, and other dynamic processes. scbt.com The analysis of these changes is a cornerstone of LPA research.

Commonly used techniques include:

Phalloidin (B8060827) Staining and Fluorescence Microscopy: Phalloidin, a fungal toxin that binds to filamentous actin (F-actin), is often labeled with a fluorescent dye (e.g., TRITC or Alexa Fluor 488). nih.govmolbiolcell.org This allows for the visualization of the actin cytoskeleton's organization. In human monocyte-derived macrophages (MDMs), phalloidin staining has demonstrated that 20:4 LPA induces a significant reorganization of actin filaments, characterized by their accumulation at the plasma membrane. nih.govresearchgate.net

Immunofluorescence for Cytoskeletal Proteins: Beyond actin, the localization and expression of other cytoskeletal and associated proteins can be analyzed using immunofluorescence. This can provide a more detailed picture of the cytoskeletal changes induced by this compound.

Quantitative Analysis of Cell Morphology: Digital image analysis software can be used to quantify changes in cell shape, area, and the formation of specific structures like stress fibers and lamellipodia. nih.gov For instance, researchers have counted cells with distinct actin rearrangement to quantify the effect of different LPA species. nih.govresearchgate.net

Live-Cell Imaging: To study the dynamics of cytoskeletal rearrangement in real-time, live-cell imaging techniques are employed. This can involve the use of fluorescently tagged actin or actin-binding proteins.

Research has shown that LPA, in general, induces cytoskeletal rearrangement in various cell types, including neuroblastoma cells and primary neurons. scripps.edu This is often mediated through the Rho signaling pathway. scripps.edu Specifically, 20:4 LPA has been shown to be a potent inducer of actin filament reorganization in macrophages. nih.gov

Intracellular Signaling Measurements (e.g., Ca2+ mobilization, cAMP levels, protein phosphorylation)

This compound exerts its effects by activating a complex network of intracellular signaling pathways. Measuring the key events in these pathways is crucial to understanding its function.

Ca2+ Mobilization:

Fluorescent Calcium Indicators: Intracellular calcium mobilization is a common and rapid response to LPA receptor activation. This is typically measured using fluorescent calcium indicators like Fura-2, Indo-1, or Fluo-4. Cells are loaded with the indicator, and changes in fluorescence upon stimulation with this compound are monitored using a fluorometer or fluorescence microscope.

Structure-Activity Relationship Studies: Research in A431 carcinoma cells has shown that the potency of different LPA species in inducing Ca2+ mobilization varies. nih.gov Oleoyl-LPA was found to be the most potent, followed by arachidonoyl-LPA. nih.govnih.gov This suggests that the structure of the acyl chain influences receptor activation and subsequent signaling. 1-arachidoyl LPA has been shown to induce calcium mobilization in primary human lung fibroblasts with an EC50 of 3.6 µM. caymanchem.com

cAMP Levels:

cAMP Assays: The effect of this compound on cyclic AMP (cAMP) levels can be determined using various commercially available assay kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization.

Receptor-Specific Coupling: Studies have shown that different LPA receptors couple to different G proteins, leading to varied effects on cAMP. For example, the LPA4 receptor is known to couple to Gs, leading to an increase in intracellular cAMP. nih.govresearchgate.net In contrast, LPA1 can lead to adenylyl cyclase inhibition. scripps.eduscripps.edu The effect of 2-arachidonoyl-LPA on cAMP can be less potent compared to other LPA species depending on the receptor subtype being studied. researchgate.netnih.gov

Protein Phosphorylation:

Western Blotting: This is a standard technique to detect the phosphorylation of specific proteins. Antibodies that recognize the phosphorylated form of a protein are used to probe cell lysates after treatment with this compound. For example, 20:4 LPA has been shown to induce the phosphorylation of p38 and Myosin Light Chain 2 (MLC2) in macrophages, while having no significant effect on AKT phosphorylation. nih.gov

Phosphoproteomics: For a more global and unbiased view of protein phosphorylation, mass spectrometry-based phosphoproteomics is employed. This powerful technique allows for the identification and quantification of thousands of phosphorylation sites across the proteome in response to this compound stimulation. In macrophages, phosphoproteomics revealed that 20:4 LPA and 18:0 LPA regulate distinct sets of phosphosites, with 20:4 LPA upregulating 87 phosphosites, of which only 24 were shared with 18:0 LPA. nih.gov

Reporter Gene Assays for Transcriptional Activity

This compound can influence gene expression by activating transcription factors. Reporter gene assays are a common method to study this transcriptional activity.

Serum Response Element (SRE) Reporter Assays: LPA is known to activate the Serum Response Element (SRE), a DNA sequence found in the promoter region of many immediate-early genes. In a reporter gene assay, a plasmid containing multiple copies of the SRE linked to a reporter gene (e.g., luciferase or β-galactosidase) is transfected into cells. The cells are then stimulated with this compound, and the activity of the reporter gene is measured. Activation of LPA1 is known to stimulate SREs. scripps.eduscripps.edu

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Reporter Assays: LPA has been identified as an endogenous ligand for the nuclear receptor PPARγ. pnas.org To study this, cells can be co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) driving a reporter gene. The ability of this compound to induce reporter gene expression would indicate its activity as a PPARγ agonist.

NF-κB and CREB Reporter Assays: Depending on the cell type and context, this compound might also influence other transcription factors like NF-κB or CREB. Reporter gene assays for these transcription factors can be used to investigate these potential signaling pathways. For instance, LPA has been shown to increase cAMP levels, which can in turn activate CREB. nih.gov

Enzyme Activity Assays for Biosynthesis and Degradation Enzymes

The levels of this compound are tightly controlled by the activity of various biosynthetic and degradative enzymes. Assaying the activity of these enzymes is key to understanding the regulation of this compound signaling.

Biosynthesis Enzymes:

Monoacylglycerol Kinase (MGK) Assay: 2-arachidonoyl-LPA can be synthesized by the phosphorylation of 2-arachidonoylglycerol (B1664049) (2-AG) by monoacylglycerol kinase. nih.govfrontiersin.org The activity of this enzyme can be measured by incubating cell or tissue homogenates with 2-AG and [γ-³²P]ATP and then separating and quantifying the radiolabeled 2-arachidonoyl-LPA produced, typically by thin-layer chromatography (TLC).

Phospholipase A (PLA) Assays: The synthesis of 1-arachidonoyl-LPA can occur through the action of phospholipase A1 (PLA1) or A2 (PLA2) on phosphatidic acid. biomolther.org Assays for these enzymes often use radiolabeled or fluorescently labeled phospholipid substrates. The release of the labeled fatty acid is then quantified.

Lysophospholipase D (LysoPLD) / Autotaxin (ATX) Assay: While ATX primarily produces LPA from lysophosphatidylcholine (B164491), its activity can be measured using a fluorometric enzyme-linked assay that quantifies the choline (B1196258) released from an exogenous lysophosphatidylcholine substrate. nih.govmdpi.com

Degradation Enzymes:

Lipid Phosphate Phosphatase (LPP) Assay: LPPs dephosphorylate LPA to produce monoacylglycerol. researchgate.net Their activity can be measured by incubating a sample with a known amount of radiolabeled or unlabeled this compound and then quantifying the decrease in substrate or the appearance of the product, monoacylglycerol.

Lysophospholipase (LPL) Assay: LPLs deacylate LPA to form glycerophosphate. researchgate.net Similar to LPP assays, LPL activity can be determined by measuring the disappearance of the this compound substrate or the formation of the glycerophosphate product.

LPA Acyltransferase (LPAAT) Assay: These enzymes acylate LPA to form phosphatidic acid. nih.gov Their activity can be assayed by incubating samples with this compound and a labeled acyl-CoA, and then measuring the formation of labeled phosphatidic acid.

In Vivo Preclinical Models and Genetic Manipulations

To understand the physiological and pathophysiological roles of this compound, in vivo studies using preclinical models and genetic manipulations are indispensable.

Gene Knockout and Knockdown Studies

Modulating the expression of genes involved in this compound signaling, such as its receptors or metabolic enzymes, provides powerful insights into its function.

LPA Receptor Knockout Mice: The generation of mice with targeted deletion of specific LPA receptors (e.g., Lpar1 knockout mice) has been instrumental in elucidating the in vivo functions of LPA signaling. ersnet.orgmdpi.comproteopedia.org For example, studies with Lpar1 knockout mice have revealed roles for this receptor in neural development, pain perception, and pulmonary fibrosis. ersnet.orgproteopedia.org While these studies may not have used this compound exclusively, the findings are relevant to the broader understanding of LPA signaling. In a rat model with LPAR1 deficiency, LPA 20:4 was the least abundant LPA species in the hippocampus. mdpi.com

LPA Receptor Knockdown Studies: In cases where gene knockout is lethal or has complex developmental effects, gene knockdown using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be employed. This allows for a more transient or localized reduction in gene expression. For instance, siRNA-mediated knockdown of LPA receptors in cultured cells can be used to determine which receptor is responsible for a particular cellular response to this compound.

Enzyme Knockout/Knockdown: Targeting the enzymes responsible for the synthesis or degradation of this compound can also be informative. For example, knockout or knockdown of monoacylglycerol kinase could be used to investigate the role of the 2-AG to 2-arachidonoyl-LPA conversion pathway.

These genetic manipulation studies, often combined with the administration of specific LPA species like this compound, allow researchers to dissect the complex roles of this signaling lipid in various physiological and disease processes.

Structure-Activity Relationship Studies and Analog Synthesis

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to designing more potent and selective pharmacological tools. Structure-activity relationship (SAR) studies involve systematically modifying the structure of the LPA molecule and evaluating how these changes affect its ability to bind to and activate its receptors.

The LPA molecule consists of three main components that can be modified: the glycerol backbone, the fatty acid chain, and the phosphate headgroup. For this compound, the defining feature is the 20-carbon arachidonoyl chain with four double bonds.

Fatty Acid Chain Modifications: The length and degree of unsaturation of the fatty acid chain are critical determinants of receptor selectivity and potency. nih.gov Studies have shown that different LPA receptor subtypes have distinct preferences for the acyl chain. For example, the LPA3 receptor exhibits a preference for unsaturated LPAs, such as those with oleoyl (B10858665) or arachidonoyl chains, over saturated ones. nih.gov The synthesis of various LPA analogs with different fatty acid chains has been crucial in mapping these preferences.

Glycerol Backbone and Phosphate Headgroup Modifications: Modifications to the glycerol backbone and the phosphate headgroup have also led to the development of novel agonists and antagonists. For instance, replacing the phosphate with a phosphonate (B1237965) group or introducing substitutions on the glycerol backbone can significantly alter the compound's activity and stability. medsci.org The synthesis of alpha-substituted phosphonate analogues of LPA has been shown to selectively inhibit the production and action of LPA. medsci.org

The synthesis of deuterated analogs, such as this compound-d5, provides valuable tools for metabolic studies and as internal standards in mass spectrometry-based quantification.

Below is a table highlighting key structural features and their influence on activity.

Structural ComponentModificationImpact on ActivityReference
Fatty Acid ChainVarying length and saturationAlters receptor selectivity and potency nih.gov
Phosphate HeadgroupReplacement with phosphonateCan lead to antagonistic properties medsci.org
Glycerol BackboneAcyl position (sn-1 vs. sn-2)Influences receptor activation and metabolism nih.gov

These SAR studies are not only crucial for developing research tools but also for the rational design of potential therapeutic agents that can selectively target specific LPA receptors involved in disease processes.

Proteomics and Transcriptomics Approaches for Pathway Elucidation

To gain a comprehensive understanding of the cellular and molecular pathways regulated by this compound, researchers employ high-throughput techniques like proteomics and transcriptomics. These approaches allow for the global analysis of changes in protein and gene expression, respectively, following stimulation with this compound.

Transcriptomics: This approach, often utilizing RNA sequencing (RNA-Seq), identifies genes that are either upregulated or downregulated in response to LPA. By analyzing the transcriptome of cells or tissues exposed to this compound, researchers can identify novel target genes and the signaling pathways they are involved in. For instance, transcriptomic analyses have been used to study the effects of LPA on gene expression in various cell types, including cancer cells and muscle cells. thno.orgfrontiersin.org In skeletal muscle, transcriptomic profiling has revealed the dynamic expression of LPA receptors and the enzyme responsible for its synthesis, autotaxin (ENPP2). frontiersin.org Furthermore, studies have shown that transforming growth factor beta (TGFβ) can repress the expression of the LPA1 receptor gene, highlighting a layer of transcriptional regulation. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Mass spectrometry-based proteomics can identify proteins that are differentially expressed or post-translationally modified (e.g., phosphorylated) upon LPA treatment. thno.org Phosphoproteomic analyses have been particularly insightful, revealing LPA-regulated signaling networks, such as the ROCK/RAC, PKC/D, and ERK pathways. thno.org Chemical proteomic approaches, using probes that mimic LPA, have been developed to identify LPA-binding proteins on a proteome-wide scale, potentially uncovering novel receptors or interacting partners. acs.org Global proteomics analysis has also been used to identify proteins that are up- or down-regulated in response to LPA, providing insights into its role in processes like cell adhesion and motility. mdpi.com

The integration of transcriptomic and proteomic data provides a powerful, multi-omics approach to build comprehensive models of this compound signaling pathways. This integrated analysis can reveal correlations between changes in gene expression and protein abundance, offering a more complete picture of the cellular response. mdpi.complos.orgnih.gov

The following table lists some of the key molecules and pathways identified through these approaches in the context of LPA signaling.

ApproachKey FindingsImplicated PathwaysReference
TranscriptomicsIdentification of LPA-responsive genesCell migration, proliferation, differentiation thno.orgfrontiersin.org
Repression of LPAR1 by TGFβTGFβ signaling nih.gov
ProteomicsIdentification of differentially expressed proteinsCell adhesion, motility mdpi.com
PhosphoproteomicsMapping of phosphorylation eventsROCK/RAC, PKC/D, ERK signaling thno.org
Chemical ProteomicsIdentification of LPA-binding proteinsNovel receptor identification acs.org

These unbiased, systems-level approaches are essential for uncovering the complex and multifaceted roles of this compound in health and disease.

Future Research Directions in Arachidonoyl Lysophosphatidic Acid Biology

Elucidation of Specific Arachidonoyl LPA Isomer Roles and Stereochemistry

A critical frontier in LPA research is understanding the distinct biological activities of its various isomers. LPA molecules exist as 1-acyl and 2-acyl isomers, and the position of the arachidonoyl chain significantly influences receptor interaction and subsequent signaling. For instance, research indicates that 2-acyl-LPA species can exhibit higher activity at certain receptors, such as LPA6, compared to their 1-acyl counterparts. nih.govoup.com However, due to the spontaneous acyl migration that can occur, studying the specific effects of each isomer, including the 2-arachidonoyl LPA isomer, remains a challenge. echelon-inc.comechelon-inc.commobitec.com

Future investigations must focus on developing stable analogs or advanced analytical techniques to prevent and account for this isomerization, allowing for a precise delineation of the roles of 1-arachidonoyl-LPA versus 2-arachidonoyl-LPA. Furthermore, the stereochemistry of the glycerol (B35011) backbone (sn-1 vs. sn-2 position) adds another layer of complexity. nih.gov While some early studies suggested a lack of stereoselectivity for LPA receptors, more recent work with LPA analogs indicates that stereochemistry can be a key determinant for receptor-subtype selectivity. nih.govresearchgate.net A thorough exploration of the stereochemical requirements for this compound at each of its receptors is essential for a complete understanding of its biological function and for the rational design of targeted therapeutics.

Deeper Understanding of Receptor-Specific Interactions and Biased Signaling

This compound exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs): LPA1 through LPA6. nih.govthno.org A significant challenge and a major direction for future research is to map the specific interactions of this compound with each of these receptors and to understand the functional consequences of these interactions. Different LPA species exhibit varying affinities for different receptors, and it is plausible that this compound has a unique receptor interaction profile that dictates its specific biological activities. encyclopedia.pubnih.gov For example, studies have noted that LPA3 preferentially binds to LPA with unsaturated fatty acids. encyclopedia.pub

Moreover, the concept of "biased signaling" or "functional selectivity" is of growing importance. This phenomenon occurs when a ligand, upon binding to a receptor, preferentially activates one of several downstream signaling pathways. It is conceivable that this compound acts as a biased agonist at certain LPA receptors, leading to distinct cellular responses compared to other LPA species. biorxiv.orgresearchgate.net Future studies employing advanced techniques like cryo-electron microscopy (cryo-EM) and sophisticated cellular assays are needed to dissect these receptor-specific and pathway-biased effects. nih.gov Understanding how this compound differentially engages G proteins (e.g., Gi/o, Gq/11, G12/13) at each receptor will provide a more refined picture of its signaling capabilities. nih.govbiorxiv.org

Identification of Novel Enzymatic Regulators of this compound Metabolism

The biological activity of this compound is tightly controlled by a complex network of metabolic enzymes that regulate its synthesis and degradation. While several key enzymes have been identified, a complete picture of the metabolic pathways governing this compound levels is still emerging.

Two primary pathways for LPA production are recognized. nih.govnih.gov One major route involves the enzyme autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids in the extracellular space to generate LPA. researchgate.netmdpi.commdpi.com The other pathway involves the deacylation of phosphatidic acid (PA) by phospholipase A (PLA)-type enzymes. nih.govoup.com

On the degradation side, lipid phosphate (B84403) phosphatases (LPPs) are key enzymes that dephosphorylate LPA to monoacylglycerol (MAG), thereby terminating its signaling. researchgate.netresearchgate.netmdpi.com Other enzymes like lysophospholipases can also deacylate LPA. researchgate.net

Future research should focus on identifying and characterizing novel enzymes with specificity for arachidonoyl-containing lipids. For example, the discovery of lysophosphatidic acid acyltransferases (LPAATs), such as LPAAT4, which shows high specificity for polyunsaturated fatty acyl-CoAs like docosahexaenoyl-CoA, suggests that specific enzymes may be responsible for incorporating arachidonic acid into the LPA backbone. nih.gov Identifying the specific phospholipases, acyltransferases, and phosphatases that preferentially metabolize this compound will provide critical new targets for manipulating its signaling.

Development of Highly Selective Pharmacological Tools for Research

Progress in understanding the specific roles of this compound is heavily dependent on the availability of highly selective pharmacological tools. While a number of LPA receptor agonists and antagonists have been developed, many of these compounds lack specificity, acting on multiple LPA receptor subtypes. nih.govguidetopharmacology.orgtargetmol.com For instance, Ki16425 is a well-known antagonist of both LPA1 and LPA3 receptors, while dioctylglycerol pyrophosphate (DGPP) also targets this pair. nih.govahajournals.org

The development of pharmacological agents that are not only receptor-subtype selective but also potentially specific to the conformation induced by this compound would be a major leap forward. This includes creating conformationally restricted LPA analogues and employing bioisosteric replacement strategies to design molecules that can selectively activate or block a single LPA receptor subtype. acs.org The creation of selective agonists for receptors like LPA5 (e.g., MZN-021) and antagonists for LPA2 or LPA5 (e.g., AS2717638) demonstrates the feasibility of this approach. acs.orgtocris.com

Future efforts should aim to develop a comprehensive toolkit of agonists and antagonists that can discriminate between the actions of this compound and other LPA species at each receptor. These tools are indispensable for precisely dissecting the contribution of this compound to complex biological processes and for validating its receptors as therapeutic targets in various diseases. acs.orgmedsci.orgnih.gov

Q & A

Q. What methodologies are recommended for detecting and quantifying arachidonoyl LPA in biological samples?

this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity for distinguishing between structurally similar lysophospholipids. Key steps include lipid extraction via organic solvents (e.g., methanol-chloroform), chromatographic separation to resolve isomers, and validation using internal standards (e.g., deuterated LPA analogs). Researchers must account for matrix effects in serum or tissue homogenates to avoid overestimation .

Q. What experimental models are suitable for studying this compound's role in neuropathic pain?

Rodent models of nerve injury (e.g., chronic constriction injury or sciatic nerve ligation) are widely used. This compound-induced pain responses can be assessed via behavioral assays (e.g., mechanical allodynia) and complemented by molecular analyses of LPA receptor (e.g., LPAR1) expression in dorsal root ganglia. Pharmacological blockade of LPAR1 in these models helps isolate this compound-specific effects .

Q. How is this compound implicated in fibrotic diseases like systemic sclerosis (SSc)?

Elevated serum levels of this compound in SSc patients correlate with disease severity. Experimental models, such as bleomycin-induced dermal fibrosis in mice, demonstrate that this compound promotes fibroblast activation and collagen deposition. Researchers measure LPA:LPC (lysophosphatidylcholine) ratios as a marker of enzymatic conversion by autotaxin, a key enzyme in LPA biosynthesis .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound signaling in fibrosis?

Advanced studies combine genetic and pharmacological tools. For example:

  • Genetic deletion : LPAR1-knockout mice are used to assess receptor-specific contributions to fibrosis.
  • Pharmacological antagonism : Compounds like Ki16425 (LPAR1/3 inhibitor) or AM966 (LPAR1 antagonist) are applied in vitro and in vivo to block signaling.
  • Multi-omics : Transcriptomic and proteomic profiling of fibrotic tissues identifies downstream targets (e.g., TGF-β pathways) .

Q. How can researchers differentiate the effects of this compound from other LPA species in experimental systems?

Species-specific assays are critical:

  • Targeted lipidomics : Use LC-MS to quantify individual LPA species (e.g., 16:0, 18:1, 20:4).
  • Receptor selectivity profiling : LPAR1 shows higher affinity for unsaturated species like this compound.
  • Functional assays : Compare cellular responses (e.g., calcium flux, migration) to synthetic LPA species in receptor-overexpression systems .

Q. How should contradictory findings about this compound's role in disease be addressed?

Contradictions often arise from methodological variability. Solutions include:

  • Standardized protocols : Harmonize pre-analytical factors (e.g., sample collection, storage).
  • Cohort stratification : Subgroup patients by disease subtype (e.g., limited vs. diffuse SSc).
  • Cross-validation : Replicate findings in independent cohorts or multi-center studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.